Product packaging for 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine(Cat. No.:CAS No. 614750-84-4)

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1318676
CAS No.: 614750-84-4
M. Wt: 245.02 g/mol
InChI Key: CDWWPXNAXCMGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H4IN3 and its molecular weight is 245.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4IN3 B1318676 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 614750-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWWPXNAXCMGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590290
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614750-84-4
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodo-triazolo[1,5-a]pyridine: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6-Iodo-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this document outlines a plausible synthetic pathway and predicted characterization data based on established chemical principles and spectral data of analogous structures. Furthermore, it explores the potential biological significance of this compound by examining the activities of structurally related triazolopyridine derivatives. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of 6-Iodo-triazolo[1,5-a]pyridine.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[4] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The introduction of a halogen atom, such as iodine, at the 6-position of the triazolopyridine ring system can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, and may provide a handle for further functionalization through cross-coupling reactions. This makes 6-Iodo-triazolo[1,5-a]pyridine a molecule of considerable interest for the development of novel therapeutic agents.

Synthesis

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 2-amino-5-iodopyridine.

Synthesis A 2-Amino-5-iodopyridine B N-(5-Iodopyridin-2-yl)formamide A->B Formic Acid, Reflux C 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine B->C POCl3, Heat or I2/KI, Base

Caption: Proposed two-step synthesis of 6-Iodo-triazolo[1,5-a]pyridine.

Experimental Protocols

Step 1: Synthesis of N-(5-Iodopyridin-2-yl)formamide

  • To a solution of 2-amino-5-iodopyridine (1.0 eq) in formic acid (10 vol), the mixture is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting solid is collected by filtration, washed with water, and dried to afford N-(5-Iodopyridin-2-yl)formamide.

Step 2: Synthesis of 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine

Method A: Dehydrative Cyclization

  • N-(5-Iodopyridin-2-yl)formamide (1.0 eq) is treated with phosphorus oxychloride (POCl3, 3.0 eq) at 0 °C.

  • The reaction mixture is then heated to 80-90 °C for 2-3 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • The solid is filtered, washed with water, and purified by recrystallization or column chromatography.

Method B: Oxidative N-N Bond Formation

An alternative approach involves an iodine-mediated oxidative cyclization.[7]

  • A mixture of N-(5-Iodopyridin-2-yl)formamide (1.0 eq), potassium iodide (KI, 2.0 eq), and iodine (I2, 1.5 eq) in an appropriate solvent (e.g., ethanol) is stirred in the presence of a base (e.g., potassium carbonate).

  • The reaction is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled, and the solvent is evaporated.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with sodium thiosulfate solution to remove excess iodine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Characterization

The structural confirmation of 6-Iodo-triazolo[1,5-a]pyridine would rely on a combination of spectroscopic techniques. The following table summarizes the key physicochemical properties and predicted spectral data.

PropertyValue
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol
CAS Number 614750-84-4
Appearance Expected to be a solid
Predicted ¹H NMR See Table 2 for detailed shifts
Predicted ¹³C NMR See Table 3 for detailed shifts
Mass Spectrometry (ESI-MS) Predicted m/z: 245.95 [M+H]⁺[8]

Table 1: Physicochemical Properties and Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.80s-H-5
~8.40s-H-2
~7.80d~9.0H-7
~7.60dd~9.0, ~2.0H-8

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155C-2
~150C-8a
~140C-5
~130C-7
~120C-8
~85C-6
Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular formula. The predicted m/z value for the protonated molecule [M+H]⁺ is 245.9523.[8]

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for 6-Iodo-triazolo[1,5-a]pyridine, the broader class of[1][2][3]triazolo[1,5-a]pyridine derivatives has been extensively investigated for various therapeutic applications.[4]

Anticancer Activity

Many derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have demonstrated potent antiproliferative activity against various cancer cell lines.[5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Anticancer_Pathway cluster_0 Potential Anticancer Mechanism Compound 6-Iodo-triazolo[1,5-a]pyridine (Hypothesized) Kinase Protein Kinase (e.g., AKT, ERK) Compound->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Iodo-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule, this guide also incorporates information from closely related analogs to provide a broader understanding of its characteristics.

Core Molecular Attributes

6-Iodo-[1][2][3]triazolo[1,5-a]pyridine is a fused heterocyclic system where a triazole ring is fused to a pyridine ring, with an iodine atom substituted at the 6-position. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol [4]
CAS Number 614750-84-4[5][6][7]
Canonical SMILES C1=CC2=NN=CN2C=C1I
InChI Key CDWWPXNAXCMGFV-UHFFFAOYSA-N

Physical Properties

Quantitative experimental data on the physical properties of 6-Iodo-triazolo[1,5-a]pyridine is not extensively available in the public domain. The following table summarizes the available information and highlights areas where data is currently lacking.

PropertyValueNotes
Melting Point Not availableData for related triazolopyridine derivatives vary widely depending on substitution.
Boiling Point 143 °C (Potentially inaccurate)[6]This reported value appears unusually low for a compound of this molecular weight and structure and should be treated with caution.
Solubility Not availableThe presence of the triazolopyridine core suggests potential solubility in polar organic solvents. A generalized protocol for solubility determination is provided in the experimental section.
pKa Not availableThe triazole and pyridine rings are both basic, but the iodine substituent will influence the overall pKa.

Spectral Data

While specific experimental spectra for 6-Iodo-triazolo[1,5-a]pyridine are not readily found, predicted mass spectrometry data is available. Characterization of related compounds in the literature consistently relies on standard spectroscopic techniques.

Mass Spectrometry (Predicted)

Adductm/z
[M+H]⁺245.95227
[M+Na]⁺267.93421
[M-H]⁻243.93771

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for 6-Iodo-triazolo[1,5-a]pyridine are not available in the searched literature. For structurally similar compounds, NMR is a primary tool for characterization.

Infrared (IR) Spectroscopy

Specific IR data for 6-Iodo-triazolo[1,5-a]pyridine has not been identified. The IR spectrum would be expected to show characteristic peaks for the aromatic C-H and C=N stretching vibrations of the heterocyclic rings.

Chemical Properties and Reactivity

Synthesis:

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through various methods, often involving the cyclization of 2-aminopyridine derivatives.[8][9] Common strategies include:

  • Cyclization of N-(pyrid-2-yl)formamidoximes: This method utilizes trifluoroacetic anhydride under mild conditions.[8][9]

  • Copper-catalyzed oxidative coupling: This approach involves the reaction of 2-aminopyridines with nitriles in the presence of a copper catalyst and an oxidant.[10]

  • PIFA-mediated intramolecular annulation: This metal-free oxidative N-N bond formation provides a direct route to the triazolopyridine skeleton.[8][9]

  • Iodine/Potassium Iodide-mediated oxidative N-N bond formation: This method offers an environmentally benign synthesis from N-aryl amidines.[8]

A detailed, specific experimental protocol for the synthesis of 6-Iodo-triazolo[1,5-a]pyridine is not explicitly detailed in the available literature. However, the general synthetic strategies for the core ring system can likely be adapted by using an appropriately substituted 2-amino-5-iodopyridine as a starting material.

Reactivity:

The iodine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This makes 6-Iodo-triazolo[1,5-a]pyridine a valuable building block for the synthesis of more complex molecules with potential biological activity. The triazole and pyridine rings can also participate in various chemical transformations.

Stability:

Information regarding the specific stability of 6-Iodo-triazolo[1,5-a]pyridine is limited. As with many halogenated aromatic compounds, it should be stored in a cool, dark place to prevent potential degradation.

Biological Activity and Signaling Pathways

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have shown promising biological activities, positioning them as interesting candidates for drug development.

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) Inhibition:

RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases.[3] Small molecule inverse agonists of RORγt can suppress the Th17 pathway and are being investigated as potential therapeutics.[1][2][3]Triazolo[1,5-a]pyridine derivatives have been identified as potent and orally bioavailable RORγt inverse agonists.[11]

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors JAK JAK Cytokine_Receptors->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA Transcription RORgt_Protein RORγt RORgt_mRNA->RORgt_Protein Translation RORgt_in_Nucleus RORγt RORgt_Protein->RORgt_in_Nucleus 6_Iodo_triazolo_pyridine 6-Iodo-triazolo [1,5-a]pyridine 6_Iodo_triazolo_pyridine->RORgt_Protein Inhibition IL17_Gene IL-17 Gene RORgt_in_Nucleus->IL17_Gene Activation IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription

Caption: RORγt signaling pathway and point of inhibition.

Hypoxia-Inducible Factor Prolyl-Hydroxylase Domain (PHD) Inhibition:

PHD enzymes are oxygen sensors that regulate the stability of hypoxia-inducible factors (HIFs). Inhibition of PHDs can stabilize HIFs, which has therapeutic potential in conditions such as anemia and ischemia. Certain[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as inhibitors of PHD-1.

PHD_Signaling_Pathway cluster_conditions Cellular Conditions cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Normoxia Normoxia PHD PHD Normoxia->PHD Activates Hypoxia Hypoxia Hypoxia->PHD Inhibits HIF1a HIF-1α HIF1a_hydroxylated Hydroxylated HIF-1α HIF1a->HIF1a_hydroxylated HIF1a_in_Nucleus HIF-1α HIF1a->HIF1a_in_Nucleus PHD->HIF1a Hydroxylates 6_Iodo_triazolo_pyridine 6-Iodo-triazolo [1,5-a]pyridine 6_Iodo_triazolo_pyridine->PHD Inhibition VHL VHL Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hydroxylated->VHL Binds HIF_Complex HIF-1 Complex HIF1a_in_Nucleus->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex Target_Genes Target Genes (e.g., VEGF, EPO) HIF_Complex->Target_Genes Activates Transcription

Caption: PHD signaling pathway and point of inhibition.

Experimental Protocols

Due to the absence of specific published experimental procedures for 6-Iodo-triazolo[1,5-a]pyridine, this section provides generalized protocols that can be adapted by researchers.

General Procedure for the Synthesis of[1][2][3]triazolo[1,5-a]pyridines (adapted from literature on related compounds):

A mixture of the appropriate 2-aminopyridine derivative (e.g., 2-amino-5-iodopyridine), a nitrile, and a copper catalyst (e.g., CuI) in a suitable solvent (e.g., DMF or DMSO) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.

General Protocol for Solubility Determination (Shake-Flask Method):

  • Preparation: Add an excess amount of 6-Iodo-triazolo[1,5-a]pyridine to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the solute in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-established calibration curve.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Solubility_Workflow Start Start Add_Excess Add excess solute to solvent Start->Add_Excess Equilibrate Agitate at constant temperature Add_Excess->Equilibrate Separate Separate solid and liquid phases Equilibrate->Separate Quantify Quantify solute in saturated solution Separate->Quantify End End Quantify->End

Caption: Experimental workflow for solubility determination.

Conclusion

6-Iodo-triazolo[1,5-a]pyridine is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery, particularly in the development of inhibitors for RORγt and PHD. While there is a notable lack of comprehensive experimental data for this specific molecule, this guide consolidates the available information and provides a framework for its further investigation. Researchers are encouraged to perform experimental validation of the physical and chemical properties to build a more complete profile of this promising compound.

References

An In-Depth Technical Guide to 6-Iodo-triazolo[1,5-a]pyridine (CAS Number: 614750-84-4)

An In-Depth Technical Guide to 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine (CAS Number: 614750-84-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodo-[1][2][3]triazolo[1,5-a]pyridine, with the CAS number 614750-84-4, is a halogenated heterocyclic compound. While this molecule is commercially available and its fundamental chemical properties are known, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies on its specific biological activities and mechanisms of action. This technical guide synthesizes the available chemical information for 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine and provides a broader context based on the well-documented biological significance of the[1][2][3]triazolo[1,5-a]pyridine scaffold. Due to the lack of specific experimental data for the target compound, this guide will focus on its chemical properties and the potential research avenues suggested by the activities of its structural analogs.

Chemical Properties

The fundamental chemical properties of 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine are summarized in the table below. These data are compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 614750-84-4N/A
Molecular Formula C₆H₄IN₃N/A
Molecular Weight 245.02 g/mol N/A
Canonical SMILES C1=CN2C(=N1)C=C(C=N2)IN/A
InChI Key YFWKFNLXNRTGSI-UHFFFAOYSA-NN/A

Synthesis and Experimental Protocols

One common approach involves the reaction of a substituted 2-aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. For the synthesis of the 6-iodo derivative, a potential starting material would be 2-amino-5-iodopyridine.

A generalized synthetic workflow for the[1][2][3]triazolo[1,5-a]pyridine core is depicted below. It is important to note that the specific reagents and reaction conditions would require optimization for the synthesis of the 6-iodo substituted analog.

GGeneralized Synthesis of [1,2,4]triazolo[1,5-a]pyridinescluster_0Starting Materialscluster_1Reactioncluster_2Product2-Aminopyridine_Derivative2-Aminopyridine DerivativeCyclizationCyclization Reaction2-Aminopyridine_Derivative->CyclizationCyclizing_ReagentCyclizing Reagent(e.g., formamide, cyanogen bromide)Cyclizing_Reagent->CyclizationTriazolopyridine_Core[1,2,4]triazolo[1,5-a]pyridine CoreCyclization->Triazolopyridine_Core

Caption: Generalized synthetic workflow for the[1][2][3]triazolo[1,5-a]pyridine core structure.

Biological Activity and Signaling Pathways: A Broader Perspective

While no specific biological data for 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine has been reported, the[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry. Derivatives of this core have been extensively investigated and have shown a wide range of biological activities. The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency or altering its selectivity.

The potential therapeutic applications of[1][2][3]triazolo[1,5-a]pyridine derivatives are diverse and target various signaling pathways. The diagram below illustrates some of the key signaling pathways that have been shown to be modulated by compounds containing this scaffold.

GSignaling Pathways Modulated by [1,2,4]triazolo[1,5-a]pyridine Derivativescluster_pathwaysTargeted Signaling PathwaysTriazolopyridine_Scaffold[1,2,4]triazolo[1,5-a]pyridineDerivativesJAK-STATJAK-STAT Pathway(Inflammation, Cancer)Triazolopyridine_Scaffold->JAK-STATInhibitionPI3K-AktPI3K-Akt Pathway(Cancer, Metabolism)Triazolopyridine_Scaffold->PI3K-AktModulationMAPKMAPK Pathway(Cell Proliferation, Differentiation)Triazolopyridine_Scaffold->MAPKModulationGPCRGPCR Signaling(Neurotransmission, Metabolism)Triazolopyridine_Scaffold->GPCRAntagonism/Agonism

Caption: Key signaling pathways modulated by various[1][2][3]triazolo[1,5-a]pyridine derivatives.

Future Research Directions

The lack of specific data for 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine presents a clear opportunity for further research. Based on the known activities of its structural analogs, several avenues of investigation are warranted:

  • Synthesis and Characterization: Development and publication of a detailed and optimized synthetic protocol for 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine, along with its full analytical characterization (NMR, MS, HPLC, etc.).

  • Biological Screening: A broad-based biological screening of the compound against a panel of kinases, G-protein coupled receptors, and other common drug targets to identify potential biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with modifications at the 6-position and other positions of the triazolopyridine core to establish SAR.

  • Computational Modeling: Use of in silico methods to predict potential binding targets and to guide the design of more potent and selective derivatives.

Conclusion

6-Iodo-[1][2][3]triazolo[1,5-a]pyridine is a chemical entity with a well-defined structure but a largely unexplored biological profile. While this guide provides the available chemical information, the true potential of this compound remains to be elucidated through dedicated experimental investigation. The rich therapeutic history of the[1][2][3]triazolo[1,5-a]pyridine scaffold suggests that 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine could be a valuable building block or a lead compound for the development of novel therapeutics. Further research is strongly encouraged to unlock its potential contributions to medicinal chemistry and drug discovery.

An In-depth Technical Guide on 6-Iodo-triazolo[1,5-a]pyridine: Molecular Structure, Properties, and Synthetic Pathways

An In-depth Technical Guide on 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Iodo-[1][2]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, and key synthetic methodologies.

Molecular Structure and IUPAC Name

The core of the molecule is a fused heterocyclic system consisting of a 1,2,4-triazole ring fused to a pyridine ring, resulting in the[1][2]triazolo[1,5-a]pyridine scaffold. In this specific derivative, an iodine atom is substituted at the 6-position of the pyridine ring.

IUPAC Name: 6-Iodo-[1][2]triazolo[1,5-a]pyridine

CAS Number: 614750-84-4

Molecular Formula: C₆H₄IN₃

The structural representation of 6-Iodo-[1][2]triazolo[1,5-a]pyridine is as follows:

6-Iodo-[<a 2

Physicochemical and Spectroscopic Data

ParameterValueData Type
Molecular Weight245.02 g/mol Calculated
Purity>99% (Commercially available)Experimental
Melting Point151–152 °C (for a related derivative)[3]Experimental
¹H NMR (400 MHz, DMSO-d₆) δ 9.06 (s, 1H), 8.72 (s, 1H), 8.16 (d, J = 5.8 Hz, 1H), 7.84 (s, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.43–7.38 (m, 2H) (Representative for a related scaffold)[3]Experimental
¹³C NMR (100 MHz, DMSO-d₆) δ 163.85, 155.41, 155.19, 142.58, 137.24, 137.21, 125.06, 123.09, 122.20, 120.08, 111.40, 104.74, 102.97 (Representative for a related scaffold)[3]Experimental
HRMS (ESI) [M+H]⁺, found: 397.1441 (for a related derivative)[3]Experimental

Experimental Protocols: Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The synthesis of the[1][2]triazolo[1,5-a]pyridine core can be achieved through several methodologies. A common and effective approach involves the cyclization of a substituted 2-aminopyridine derivative. While a specific protocol for 6-Iodo-[1][2]triazolo[1,5-a]pyridine is not detailed in the cited literature, a general experimental procedure for a related iodo-substituted analog, 6-Iodo-3-(o-tolyl)-[1][2]triazolo[4,3-a]pyridine, provides a viable synthetic strategy that can be adapted.[1]

Synthesis of a 6-Iodo-[1][2]triazolo[1,5-a]pyridine Analog:

  • Hydrazone Formation: A suspension of the corresponding hydrazine (1.0 eq) in ethanol is treated with the appropriate aldehyde (1.0 eq). The reaction mixture is heated to reflux for 2 hours. After cooling to room temperature, the resulting solid hydrazone is collected by filtration and washed with ethanol.[1]

  • Oxidative Cyclization: The crude hydrazone is suspended in a mixture of anhydrous dichloromethane and methanol. The suspension is cooled to 0°C, and (diacetoxyiodo)benzene (1.4 eq) is added. The reaction is stirred at room temperature overnight. Following the reaction, the mixture is diluted with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate.[1]

  • Purification: The crude product is purified by flash column chromatography to yield the final triazolopyridine product.[1]

Application in Drug Discovery: A Logical Workflow

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for the development of various therapeutic agents, including inhibitors of kinases and other enzymes.[4][5] The following diagram illustrates a typical workflow for the design, synthesis, and biological evaluation of novel drug candidates based on this scaffold.

Gcluster_0Design & Synthesiscluster_1In Vitro Evaluationcluster_2In Vivo & PreclinicalATarget Identification(e.g., Kinase)BLead Compound Design(e.g., 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine core)A->BCSynthesis of AnalogsB->CDStructural Characterization(NMR, MS, X-ray)C->DEPrimary Screening(Enzymatic Assays)D->EFSecondary Screening(Cell-based Assays)E->FGSelectivity ProfilingF->GHADME-Tox PredictionF->HLLead OptimizationG->LIPharmacokinetic Studies(Animal Models)H->IJEfficacy Studies(Disease Models)I->JKToxicology StudiesJ->KK->LL->CIterativeDesign

Caption: Drug discovery workflow for[1][2]triazolo[1,5-a]pyridine derivatives.

This logical workflow begins with the identification of a biological target and the design of lead compounds incorporating the 6-Iodo-[1][2]triazolo[1,5-a]pyridine scaffold. Synthetic chemistry is then employed to generate a library of analogs, which are subsequently characterized to confirm their structure and purity. These compounds then undergo a series of in vitro evaluations to assess their potency, selectivity, and drug-like properties. Promising candidates from in vitro studies are advanced to in vivo animal models to evaluate their pharmacokinetic profiles, efficacy, and safety. The data gathered throughout this process informs further iterations of lead optimization, creating a cycle of design, synthesis, and testing to identify a clinical candidate.

Technical Guide: Spectroscopic and Synthetic Overview of 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a concise overview of the available spectroscopic data and a generalized synthetic approach for the heterocyclic compound 6-Iodo-triazolo[1,5-a]pyridine. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known information and presents a representative synthetic pathway for the parent scaffold, which can be adapted for the synthesis of the target molecule.

Spectroscopic Data

Mass Spectrometry (MS)

While an experimental mass spectrum for 6-Iodo-triazolo[1,5-a]pyridine is not published, predicted data is available.

Adduct Predicted m/z
[M+H]⁺245.95227
[M+Na]⁺267.93421
[M-H]⁻243.93771
[M]⁺244.94444
[M]⁻244.94554
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined ¹H and ¹³C NMR data for 6-Iodo-triazolo[1,5-a]pyridine are not available in the reviewed literature. For reference purposes, the following table provides typical chemical shift ranges for the parent[1][2][3]triazolo[1,5-a]pyridine scaffold. The introduction of an iodine atom at the 6-position is expected to influence the chemical shifts of the adjacent protons and carbons due to its electronic and anisotropic effects.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2~8.4~155
5~8.6~128
6~7.1~113
7~7.6~130
8~7.9~118
Infrared (IR) Spectroscopy

An experimental IR spectrum for 6-Iodo-triazolo[1,5-a]pyridine is not publicly documented. The characteristic vibrational frequencies for the triazolo[1,5-a]pyridine ring system would be expected in the fingerprint region.

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of 6-Iodo-triazolo[1,5-a]pyridine is not described in the available literature. However, a general and widely applicable method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core involves the cyclization of a 2-aminopyridine derivative. To obtain the 6-iodo substituted product, the logical starting material would be 2-amino-5-iodopyridine.

A plausible synthetic route is the reaction of 2-amino-5-iodopyridine with an appropriate reagent to form the triazole ring. One common method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with hydroxylamine-O-sulfonic acid.

Representative Protocol for the Synthesis of the[1][2][3]triazolo[1,5-a]pyridine Scaffold:

  • Step 1: Formation of the N-pyridin-2-ylformamidine intermediate. A solution of the substituted 2-aminopyridine (in this case, 2-amino-5-iodopyridine) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is typically heated to facilitate the formation of the formamidine intermediate.

  • Step 2: Cyclization to the triazolo[1,5-a]pyridine ring. After cooling the reaction mixture, hydroxylamine-O-sulfonic acid is added portion-wise. This reagent mediates the cyclization to form the fused triazole ring system. The reaction is often stirred at room temperature or with gentle heating to completion.

  • Work-up and Purification. The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method such as column chromatography or recrystallization to yield the desired[1][2][3]triazolo[1,5-a]pyridine derivative.

Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of substituted[1][2][3]triazolo[1,5-a]pyridines, which can be adapted for the synthesis of the 6-iodo derivative.

Synthesis_Workflow Generalized Synthesis of 6-Iodo-triazolo[1,5-a]pyridine cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Formamidine_Intermediate N'-(5-iodopyridin-2-yl)-N,N- dimethylformimidamide 2-Amino-5-iodopyridine->Formamidine_Intermediate DMF, Heat DMF-DMA N,N-Dimethylformamide dimethyl acetal DMF-DMA->Formamidine_Intermediate Final_Product 6-Iodo-triazolo[1,5-a]pyridine Formamidine_Intermediate->Final_Product Solvent Hydroxylamine-O-sulfonic_acid Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic_acid->Final_Product

Caption: Generalized synthesis of 6-Iodo-triazolo[1,5-a]pyridine.

References

A Technical Review of Triazolo[1,5-a]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth review of the recent advancements in the development of triazolo[1,5-a]pyridine derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Activities and Quantitative Data

Triazolo[1,5-a]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities. The most prominent among these are their roles as Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists, α-glucosidase inhibitors, and anticancer agents. The following tables summarize the quantitative data for representative compounds in each of these classes.

RORγt Inverse Agonists

RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines, such as IL-17A.

CompoundRORγt Inverse Agonist Activity (IC50, nM)Reference
3a 2.8Nakajima, R., et al. (2020)
5a 1.1Nakajima, R., et al. (2020)
α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus.

Compoundα-Glucosidase Inhibitory Activity (IC50, µM)Reference
15a 20.32 ± 0.11Peytam, F., et al. (2025)[1]
15c 9.69 ± 0.09Peytam, F., et al. (2025)[1]
15j 6.60 ± 0.09Peytam, F., et al. (2025)[1]
Acarbose (Reference) 750.00 ± 0.56Peytam, F., et al. (2025)[1]
Anticancer Activity

Triazolo[1,5-a]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.

CompoundHCT-116 (IC50, µM)U-87 MG (IC50, µM)MCF-7 (IC50, µM)Reference
1c 2.13.54.2Wang, X. M., et al. (2013)[2]
2d 1.82.93.7Wang, X. M., et al. (2013)[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides an overview of the key experimental protocols for the synthesis and biological evaluation of triazolo[1,5-a]pyridine derivatives.

General Synthesis of 6-amino-2,5,7-triaryl-[2][3][4]triazolo[1,5-a]pyridine-8-carbonitriles (α-Glucosidase Inhibitors)

A mixture of 3-aryl-(1,2,4-triazol-5-yl)acetonitrile (1 mmol), α-azidochalcone (1 mmol), and potassium carbonate (1.5 mmol) in ethanol (10 mL) is refluxed for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.[1]

In Vitro α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture contains 50 µL of the test compound solution (in DMSO), 50 µL of α-glucosidase from Saccharomyces cerevisiae (0.2 U/mL in phosphate buffer, pH 6.8), and is pre-incubated at 37°C for 10 minutes. The reaction is initiated by adding 50 µL of pNPG (1 mM in phosphate buffer). After incubation at 37°C for 20 minutes, the reaction is stopped by adding 100 µL of 0.2 M sodium carbonate solution. The absorbance of the liberated p-nitrophenol is measured at 405 nm. Acarbose is used as a positive control. The IC50 value is calculated from the dose-response curve.[3][4][5]

MTT Assay for Anticancer Activity

Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 490 nm using a microplate reader. The IC50 values are determined from the dose-response curves.[2]

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language.

RORgt_Signaling_Pathway RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 promotes IL17A IL-17A Th17->IL17A produces IL22 IL-22 Th17->IL22 produces IL23R IL-23R Th17->IL23R expresses Inflammation Pro-inflammatory Response IL17A->Inflammation IL22->Inflammation Triazolo_Pyridine Triazolo[1,5-a]pyridine Derivative Triazolo_Pyridine->RORgt inhibits

RORγt signaling pathway and its inhibition.

Alpha_Glucosidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (in DMSO) PreIncubate 1. Pre-incubation (Compound + Enzyme) Compound->PreIncubate Enzyme α-Glucosidase Solution Enzyme->PreIncubate Substrate pNPG Solution Incubate 2. Reaction (+ Substrate) Substrate->Incubate PreIncubate->Incubate Stop 3. Stop Reaction (+ Na2CO3) Incubate->Stop Measure Measure Absorbance @ 405 nm Stop->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Workflow for the α-glucosidase inhibition assay.

Anticancer_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates pAKT p-AKT (Ser473) AKT->pAKT phosphorylation Cell_Growth Cell Growth & Survival pAKT->Cell_Growth promotes Triazolo_Pyridine Triazolo[1,5-a]pyridine Derivative (e.g., 1c, 2d) Triazolo_Pyridine->pAKT inhibits phosphorylation

Inhibition of the AKT signaling pathway.

Conclusion

The triazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this review demonstrate significant potential in the treatment of autoimmune diseases, diabetes, and cancer. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating further exploration and development of this promising class of compounds. Future work will likely focus on optimizing the pharmacokinetic properties and exploring the full therapeutic potential of these versatile molecules.

References

The Ascendancy of Substituted Triazolopyridines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fused heterocyclic system of triazolopyridine has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide spectrum of biological activities. From early discoveries in the realm of central nervous system disorders to contemporary applications in oncology and infectious diseases, the journey of substituted triazolopyridines is a testament to the power of chemical innovation in drug development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this important class of compounds, with a focus on key experimental data and methodologies.

Discovery and Historical Perspective

Following the path of trazodone, another significant triazolopyridine derivative, nefazodone, was introduced. Marketed as Serzone, nefazodone also functions as a serotonin antagonist and reuptake inhibitor (SARI).[2] It was approved for medical use in 1994.[3] However, its clinical use was later curtailed due to concerns about rare but serious liver toxicity.[3]

Beyond these seminal compounds, the triazolopyridine core has been extensively explored, leading to the discovery of molecules with a wide range of pharmacological properties, including anxiolytic, hypnotic, anticonvulsant, and anticancer activities.[4][5]

Synthesis of the Triazolopyridine Core and Key Derivatives

The synthesis of the triazolopyridine scaffold can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the specific triazolopyridine isomer being targeted.

General Synthetic Strategies

A common and versatile approach to the synthesis of the[1][6][7]triazolo[4,3-a]pyridine ring system involves the cyclization of a 2-hydrazinopyridine precursor. This can be achieved through several methods:

  • Reaction with Carboxylic Acids or Their Derivatives: Condensation of 2-hydrazinopyridine with a carboxylic acid, acid chloride, or orthoester, followed by cyclization, is a classical and widely used method.

  • Oxidative Cyclization of Hydrazones: Aldehydes or ketones can be condensed with 2-hydrazinopyridine to form hydrazones, which are then subjected to oxidative cyclization to yield the triazolopyridine ring.

  • Palladium-Catalyzed Cross-Coupling: More modern approaches utilize palladium-catalyzed cross-coupling reactions to form a key C-N bond, followed by an intramolecular cyclization.

The following diagram illustrates a generalized workflow for the synthesis of substituted[1][6][7]triazolo[4,3-a]pyridines.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization 2-Halopyridine 2-Halopyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Halopyridine->2-Hydrazinopyridine Hydrazine Hydrazine Hydrazine Hydrazine->2-Hydrazinopyridine Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Hydrazone / Acylhydrazide Hydrazone / Acylhydrazide Carboxylic Acid / Aldehyde->Hydrazone / Acylhydrazide 2-Hydrazinopyridine->Hydrazone / Acylhydrazide Carboxylic Acid / Aldehyde Triazolopyridine Core Triazolopyridine Core Hydrazone / Acylhydrazide->Triazolopyridine Core Oxidative Cyclization / Dehydration

Caption: Generalized synthetic workflow for substituted triazolopyridines.
Detailed Experimental Protocols

  • Reaction: 2-Hydrazinopyridine is reacted with urea.

  • Procedure: A mixture of 2-hydrazinopyridine (1 mol) and urea (1.2 mol) is heated at 150-160°C for 4 hours. The reaction mixture is then cooled, and the solid product is recrystallized from ethanol to yield[1][6][7]triazolo[4,3-a]pyridin-3(2H)-one.

  • Reaction: N-alkylation of[1][6][7]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.

  • Procedure: To a solution of[1][6][7]triazolo[4,3-a]pyridin-3(2H)-one (1 mol) in a suitable solvent such as toluene, is added a base (e.g., sodium carbonate, 1.5 mol) and 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (1.1 mol). The mixture is refluxed for several hours. After cooling, the reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is then purified by recrystallization or chromatography to afford trazodone. Microwave-assisted synthesis has also been reported to significantly reduce reaction times.[1]

  • Step 1: Hydrazone Formation: To a solution of 2-hydrazinopyridine (10 mmol) in ethanol (20 mL), an appropriate aldehyde (10 mmol) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The precipitated hydrazone is collected by filtration and can be used in the next step without further purification.

  • Step 2: Oxidative Cyclization: The hydrazone (10 mmol) is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as N-bromosuccinimide (NBS) or iodine, is added portion-wise at 0°C. The reaction is stirred for a few hours at room temperature. The reaction mixture is then washed with a basic solution (e.g., sodium thiosulfate or sodium bicarbonate) and water. The organic layer is dried and evaporated to give the crude triazolopyridine, which is then purified by column chromatography.

Mechanism of Action and Signaling Pathways

The biological effects of substituted triazolopyridines are diverse and depend on their specific substitution patterns. The most well-characterized mechanisms are those of the antidepressant drugs trazodone and nefazodone.

Trazodone and Nefazodone: Serotonin Antagonists and Reuptake Inhibitors (SARIs)

Trazodone and nefazodone exert their primary therapeutic effects through a dual action on the serotonergic system.[2] They act as antagonists at the serotonin 5-HT2A receptors and also inhibit the presynaptic serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[2] This dual mechanism is believed to contribute to their antidepressant and anxiolytic effects, while potentially mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.

The antagonism of 5-HT2A receptors is a key feature of these drugs. The signaling pathway initiated by 5-HT2A receptor activation is depicted below. Trazodone and nefazodone block this pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) SERT SERT Serotonin (5-HT)->SERT Reuptake 5-HT2A Receptor 5-HT2A-R Serotonin (5-HT)->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response Trazodone / Nefazodone Trazodone / Nefazodone Trazodone / Nefazodone->SERT Inhibits Trazodone / Nefazodone->5-HT2A Receptor Antagonizes

Caption: Simplified signaling pathway of the 5-HT2A receptor and the points of intervention by Trazodone and Nefazodone.

Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic potential and biological activity of substituted triazolopyridines are highly dependent on the nature and position of their substituents. The following tables summarize some of the available quantitative data for various triazolopyridine derivatives.

Table 1: In Vitro Biological Activities of Selected Triazolopyridine Derivatives
Compound IDTargetAssayActivity (IC50/EC50/Ki)Reference
Trazodone5-HT2A ReceptorRadioligand BindingKi = 19 nM[2]
TrazodoneSerotonin Transporter (SERT)[3H]5-HT UptakeKi = 160 nM[2]
Nefazodone5-HT2A ReceptorRadioligand BindingKi = 2 nM[2]
NefazodoneSerotonin Transporter (SERT)[3H]5-HT UptakeKi = 300 nM[2]
NefazodoneNorepinephrine Transporter (NET)[3H]NE UptakeKi = 500 nM[2]
VariousHuman GPR119cAMP MeasurementpEC50 range: 5.0 - 7.5[8]
VariousAnticancer (Various Cell Lines)MTT AssayIC50 range: 1.09 µM - >200 µM[3]
VariousAntimalarial (P. falciparum)Growth InhibitionIC50 range: 9.90 - 23.30 µM[4]
Table 2: Pharmacokinetic Properties of Trazodone and Nefazodone
CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (h)Metabolism
TrazodoneVariable89-955-9Hepatic (CYP3A4)
Nefazodone~20>992-4Hepatic (CYP3A4)

Structure-Activity Relationship (SAR) Insights:

  • Antidepressant Activity: The presence of a phenylpiperazine moiety connected via a propyl linker to the triazolopyridine core is crucial for the SARI activity of trazodone and nefazodone. The nature and position of the substituent on the phenyl ring significantly influence receptor affinity and selectivity.

  • Anticancer Activity: For some series of triazolopyridine derivatives, the presence of specific aromatic or heteroaromatic substituents at certain positions on the triazolopyridine ring system has been shown to be critical for their antiproliferative effects. For example, fluoro-substitution on a phenyl ring attached to the core has been shown to enhance anticancer activity.[3]

  • Other Activities: The diverse biological activities of triazolopyridines highlight the scaffold's versatility. Modifications at various positions of the fused ring system can be explored to optimize potency and selectivity for different biological targets.

Conclusion and Future Directions

Substituted triazolopyridines have a rich history in medicinal chemistry, from their early success as antidepressants to their ongoing exploration for a multitude of therapeutic applications. The synthetic versatility of the triazolopyridine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. The dual-action mechanism of early compounds like trazodone has paved the way for the design of new multi-target ligands.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The exploration of more efficient, greener, and cost-effective synthetic routes to access diverse triazolopyridine libraries will continue to be a priority.

  • Exploration of New Biological Targets: The broad-spectrum bioactivity of this scaffold suggests that it holds promise for a wider range of diseases. High-throughput screening of triazolopyridine libraries against new targets will likely uncover novel therapeutic leads.

  • Structure-Based Drug Design: A deeper understanding of the binding modes of triazolopyridine derivatives with their biological targets through techniques like X-ray crystallography and computational modeling will facilitate the rational design of more potent and selective compounds.

References

Technical Guide on the Stability and Storage of 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the known stability and recommended storage conditions for 6-Iodo-triazolo[1,5-a]pyridine. It includes a summary of handling procedures and a detailed, generalized experimental protocol for conducting stability studies in line with established pharmaceutical industry guidelines.

Compound Overview and Stability Profile

6-Iodo-triazolo[1,5-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The stability of such compounds is a critical parameter that influences their shelf-life, biological activity, and the reliability of experimental results. Based on available data, the compound is a light-brown to brown solid that is known to be sensitive to light. Proper storage is essential to prevent degradation and ensure its integrity for research and development applications.

Recommended Storage and Handling Conditions

To maintain the quality and purity of 6-Iodo-triazolo[1,5-a]pyridine, specific storage conditions should be strictly followed. The data below is compiled from various chemical supplier safety and data sheets.

ParameterRecommended ConditionRationale and Details
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Storing at controlled room temperature or under refrigeration minimizes the rate of potential thermal degradation.
Light Exposure Keep in a dark placeThe compound is noted to be light-sensitive.[1] Storage in amber glass vials or opaque containers is mandatory to prevent photolytic degradation.
Atmosphere Sealed in dry, Inert atmosphereThe compound should be stored in a tightly sealed container to protect it from moisture. For long-term storage, displacing air with an inert gas like argon or nitrogen is recommended to prevent oxidative degradation.
Physical Form Light brown to brown SolidAny significant change in color or physical appearance may indicate degradation and the batch should be re-analyzed for purity before use.[1]

Factors Influencing Compound Stability

The stability of 6-Iodo-triazolo[1,5-a]pyridine is influenced by several environmental factors. The following diagram illustrates the logical relationship between these factors and the necessary protective measures.

G light Light (UV/Visible) degradation Compound Degradation (Loss of Purity & Activity) light->degradation heat Heat heat->degradation moisture Moisture (Hydrolysis) moisture->degradation oxygen Oxygen (Oxidation) oxygen->degradation dark Store in Dark / Amber Vial stability Preserved Stability dark->stability Mitigates cool Refrigerate / Room Temp. cool->stability Mitigates dry Sealed Container / Desiccant dry->stability Mitigates inert Inert Atmosphere (N2/Ar) inert->stability Mitigates

Diagram 1: Factors influencing the stability of 6-Iodo-triazolo[1,5-a]pyridine.

Experimental Protocol: Forced Degradation and Stability Assessment

While specific degradation pathways for 6-Iodo-triazolo[1,5-a]pyridine are not extensively published, a standard forced degradation study can be conducted to identify potential degradation products and establish a stability-indicating analytical method. This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[1][2]

4.1 Objective To investigate the intrinsic stability of 6-Iodo-triazolo[1,5-a]pyridine under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[3][4]

4.2 Materials and Equipment

  • Compound: 6-Iodo-triazolo[1,5-a]pyridine

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., Acetonitrile, Methanol), Purified water.

  • Equipment: HPLC system with UV or PDA detector, analytical balance, pH meter, calibrated laboratory oven, photostability chamber, volumetric glassware.

4.3 Forced Degradation (Stress Testing) Procedure A target degradation of 5-20% is typically desired to ensure that the analytical method can detect and resolve the degradation products without completely consuming the parent compound.[5][6]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2-8 hours). Withdraw samples at intervals, neutralize with 0.1 M NaOH, and dilute for analysis.[7][8]
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified time. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[7][8]
Oxidation Dissolve the compound and treat with 3% H₂O₂ at room temperature. Protect from light. Monitor the reaction for several hours (e.g., up to 24 hours), then quench and dilute for analysis.[6][7]
Thermal Degradation Expose the solid compound to dry heat in an oven (e.g., 70-80°C) for a defined period (e.g., 24-48 hours). Also, heat a solution of the compound to assess stability in solution.[6]
Photostability Expose the solid compound and a solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV-A light, as per ICH Q1B guidelines.[2][3][6] A control sample should be wrapped in foil to shield it from light.

4.4 Analytical Methodology: Stability-Indicating HPLC Method A reverse-phase HPLC method is typically developed to separate the parent 6-Iodo-triazolo[1,5-a]pyridine from all potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often required, starting with a high-aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high-organic mobile phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm or a wavelength maximum determined by UV scan). A Photo Diode Array (PDA) detector is ideal for assessing peak purity.

  • Analysis: Stressed samples are injected into the HPLC system. The method's specificity is confirmed if all degradation product peaks are well-resolved from the parent peak. Peak purity analysis should be performed to ensure the parent peak is not co-eluting with any degradants.

Experimental and Analytical Workflow

The following diagram outlines the typical workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution of 6-Iodo-triazolo[1,5-a]pyridine acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base ox Oxidation (H2O2, RT) prep->ox therm Thermal (Solid & Solution, Heat) prep->therm photo Photolytic (UV/Vis Light) prep->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc path Identify Degradation Pathways hplc->path method Confirm Method Specificity hplc->method profile Establish Stability Profile hplc->profile

Diagram 2: Experimental workflow for a forced degradation study.

Conclusion

6-Iodo-triazolo[1,5-a]pyridine is a stable compound when stored under the appropriate conditions. Key sensitivities include light, and precautions should be taken to protect it from moisture and excessive heat. For researchers in drug development, conducting forced degradation studies is a critical step to understand the intrinsic stability of the molecule and to develop validated analytical methods capable of monitoring its purity over time. Adherence to the storage recommendations and experimental guidelines outlined in this document will ensure the compound's integrity for its intended scientific applications.

References

Commercial Suppliers and Technical Guide for 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-triazolo[1,5-a]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its scaffold, the triazolopyridine core, is a key component in a variety of biologically active molecules, including kinase inhibitors. The presence of an iodine atom at the 6-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide provides an overview of commercial suppliers for this compound, a detailed synthesis protocol, and a look into a relevant biological signaling pathway where this class of compounds shows activity.

Commercial Suppliers of 6-Iodo-triazolo[1,5-a]pyridine

A number of commercial suppliers offer 6-Iodo-triazolo[1,5-a]pyridine (CAS No. 614750-84-4). The following table summarizes the available quantitative data from a selection of these vendors to facilitate easy comparison for procurement.

SupplierPurityAvailable Pack SizesPrice (USD)
CHIRALEN 99%250 mg, 1 g, 5 g, 25 g$13.00 (250mg), $25.00 (1g), $80.00 (5g), $399.00 (25g)
IndiaMART 98% (Industrial Grade)[1]Inquire for detailsInquire for details
Sunway Pharm Ltd Inquire for detailsInquire for detailsInquire for details
International Laboratory USA Inquire for details250 mg, 5 g, 20 gInquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Synthesis of 6-Iodo-triazolo[1,5-a]pyridine

The following is a representative experimental protocol for the synthesis of a halogenated[2][3][4]triazolo[1,5-a]pyridine, adapted from established methods for this scaffold.[3][5] This procedure starts from the corresponding 2-aminopyridine.

Synthesis of 6-Iodo-[4][5][6]triazolo[1,5-a]pyridine

This synthesis involves a two-step process: the formation of an N-(pyrid-2-yl)formamidoxime intermediate, followed by a cyclization reaction.

Step 1: Synthesis of N-(5-iodopyridin-2-yl)formamidoxime

  • Materials:

    • 2-Amino-5-iodopyridine

    • Formamide

    • Hydroxylamine hydrochloride

    • Sodium methoxide

    • Methanol

    • Diethyl ether

  • Procedure:

    • To a solution of 2-amino-5-iodopyridine (1.0 eq) in formamide (5.0 eq), add hydroxylamine hydrochloride (1.2 eq) and sodium methoxide (1.2 eq) in methanol.

    • Heat the reaction mixture at 80 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated product is collected by filtration, washed with cold water and then with diethyl ether.

    • Dry the solid under vacuum to yield N-(5-iodopyridin-2-yl)formamidoxime.

Step 2: Cyclization to 6-Iodo-[2][3][4]triazolo[1,5-a]pyridine

  • Materials:

    • N-(5-iodopyridin-2-yl)formamidoxime

    • Trifluoroacetic anhydride (TFAA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Suspend N-(5-iodopyridin-2-yl)formamidoxime (1.0 eq) in dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise to the suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield 6-Iodo-[2][3][4]triazolo[1,5-a]pyridine.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 6-Iodo-[2][3][4]triazolo[1,5-a]pyridine.

G cluster_0 Step 1: Formamidoxime Formation cluster_1 Step 2: Cyclization cluster_2 Purification A 2-Amino-5-iodopyridine B Reaction with Formamide & Hydroxylamine A->B C N-(5-iodopyridin-2-yl)formamidoxime B->C D N-(5-iodopyridin-2-yl)formamidoxime E Cyclization with TFAA D->E F Crude Product E->F G Crude Product H Silica Gel Chromatography G->H I Pure 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine H->I GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor [1,2,4]Triazolo[1,5-a]pyridine Kinase Inhibitor Inhibitor->MEK

References

An In-depth Technical Guide to 6-Iodo-triazolo[1,5-a]pyridine: Safety, Handling, and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and synthetic approaches for 6-Iodo-triazolo[1,5-a]pyridine. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the safe and effective use of this compound.

Chemical and Physical Properties

6-Iodo-[1][2]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound.[1][2] Its structure and basic properties are summarized below. While specific experimental data for this exact compound is limited, data for related compounds is provided for reference.

PropertyValueSource
Chemical Formula C6H4IN3[1]
Molecular Weight 245.02 g/mol [3]
CAS Number 614750-84-4[2][4][5]
Appearance Solid (form may vary)Inferred from related compounds[6]
Boiling Point 143 °C (Note: Source provides incorrect chemical formula)[4]
Melting Point 162 °C (for 2-(1H-1,2,4-Triazol-3-yl)pyridine)[6]
Purity Typically ≥98%[4]
Shelf Life ~12 Months[4]

Safety Data Sheet (SDS) Information

Hazard Identification

Based on related compounds, 6-Iodo-triazolo[1,5-a]pyridine should be considered hazardous. Potential hazards include:

  • Flammability: May be a flammable solid or have a low flash point if in liquid form.[7]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.[8]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or burns.[8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. Vapors may cause drowsiness and dizziness.[8]

  • Chronic Effects: Prolonged exposure may cause chronic effects, potentially affecting the liver, kidneys, and central nervous system.

  • Environmental Hazards: May be toxic to aquatic organisms with long-lasting effects.

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[6][8]

  • Do not breathe dust, fumes, or vapors.[9]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Keep away from heat, sparks, and open flames.[7]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[6]

Conditions for Safe Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[6]

  • Store in a cool, dark place.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[6][8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6][8]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9]

Experimental Protocols: Synthesis of Triazolo[1,5-a]pyridines

While a specific protocol for 6-Iodo-triazolo[1,5-a]pyridine is not detailed, a general synthetic methodology for the triazolo[1,5-a]pyridine scaffold involves the cyclization of N-(pyridin-2-yl)amidoximes or related intermediates.[10][11] A representative workflow is described below.

General Synthetic Workflow

cluster_synthesis Synthesis of Triazolo[1,5-a]pyridines Start Starting Materials (e.g., 2-Aminopyridine derivative, Enaminonitriles) Step1 Formation of Intermediate (e.g., N-(pyridin-2-yl)formamidoxime, Transamidation) Start->Step1 Reaction Step2 Cyclization (e.g., via TFAA, PIFA, Microwave irradiation) Step1->Step2 Intramolecular Annulation Step3 Purification (e.g., Column Chromatography) Step2->Step3 Work-up End Final Product (Triazolo[1,5-a]pyridine) Step3->End

Caption: General workflow for the synthesis of triazolo[1,5-a]pyridines.

Methodology:

  • Intermediate Formation: A common starting point is the reaction of a substituted 2-aminopyridine to form an N-(pyrid-2-yl)formamidoxime or a related intermediate.[11] Alternatively, enaminonitriles can react with benzohydrazides.[12]

  • Cyclization: The intermediate undergoes an intramolecular cyclization to form the fused triazole ring system. This can be achieved using various reagents and conditions:

    • Trifluoroacetic anhydride (TFAA) under mild conditions.[10][11]

    • PIFA (phenyliodine bis(trifluoroacetate)) for a metal-free oxidative N-N bond formation.[10]

    • Microwave irradiation in a catalyst-free and additive-free method for a more environmentally benign synthesis.[12]

  • Purification: The crude product is typically purified by column chromatography on silica gel.[12]

Biological Activity and Signaling Pathways

Derivatives of the 1,2,4-triazolo[1,5-a]pyridine scaffold are known to possess a range of biological activities. For instance, they have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in cancer and inflammatory diseases.[13] Other derivatives have shown trypanocidal activity by inhibiting 14α-demethylase, an enzyme in the sterol biosynthesis pathway of the parasite.[14]

Representative Signaling Pathway: JAK2 Inhibition

The diagram below illustrates the potential mechanism of action for a triazolopyridine-based JAK2 inhibitor.

cluster_pathway JAK2 Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 6-Iodo-triazolo[1,5-a]pyridine (Hypothetical Inhibitor) Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK2 signaling pathway by a hypothetical triazolopyridine derivative.

Disposal Considerations

Dispose of this material and its container to a hazardous or special waste collection point. Follow all federal, state, and local environmental regulations. Do not let the product enter drains.[9]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should conduct their own risk assessments and consult the most up-to-date safety information before handling this chemical. The information provided is based on data available for structurally related compounds and may not be fully representative of the specific hazards of 6-Iodo-triazolo[1,5-a]pyridine.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds, exhibiting a range of therapeutic properties. The functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted heterocycles. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine with various boronic acids, a key transformation for accessing novel 6-aryl-[1][2][3]triazolo[1,5-a]pyridines.

The Suzuki-Miyaura reaction offers a robust and efficient means to introduce aryl and heteroaryl substituents at the 6-position of the triazolo[1,5-a]pyridine ring system. The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the iodo-substituted heterocycle with a boronic acid derivative. This methodology is characterized by its high functional group tolerance and generally good to excellent yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for Suzuki-Miyaura cross-coupling reactions of analogous halo-substituted pyridine and pyrimidine derivatives, which can serve as a guide for the optimization of reactions with 6-Iodo-triazolo[1,5-a]pyridine.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
17-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Ethanol801288[1]
26-chloro-2,4-diaminopyrimidinephenylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)DMEReflux48-
36-chloro-2,4-diaminopyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)----
43-bromo 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious aryl/heteroaryl boronic acidsXPhosPdG2 / XPhosK₂CO₃1,4-Dioxane/H₂O120 (Microwave)0.6767-89[4]
52,4-dichloropyrimidinesVarious aryl/heteroaryl boronic acidsPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (Microwave)0.25Good to Excellent[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of 6-Iodo-triazolo[1,5-a]pyridine

This protocol is a representative procedure based on established methods for similar heterocyclic systems.[1] Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials:

  • 6-Iodo-triazolo[1,5-a]pyridine

  • Aryl- or heteroarylboronic acid (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 1.5 - 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, or ethanol)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 6-Iodo-triazolo[1,5-a]pyridine, the corresponding boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 12-48 hours). The reaction can also be performed under microwave irradiation for a significantly shorter duration (e.g., 15-40 minutes).[4][5]

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 6-aryl-triazolo[1,5-a]pyridine.

Microwave-Assisted Suzuki-Miyaura Cross-Coupling Protocol

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5]

Procedure:

  • In a microwave reaction vial, combine 6-Iodo-triazolo[1,5-a]pyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a predetermined time (e.g., 15-40 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the general protocol.

Mandatory Visualizations

Suzuki_Miyaura_Mechanism A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-I(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Coupled Product) F->G H Ar-I (6-Iodo-triazolo[1,5-a]pyridine) H->B I Ar'-B(OH)2 (Boronic Acid) I->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - 6-Iodo-triazolo[1,5-a]pyridine - Boronic Acid - Pd Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up: - Cool to RT - Filter (if needed) - Concentrate monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification product Obtain Pure 6-Aryl-triazolo[1,5-a]pyridine purification->product end End product->end

References

Application Notes and Protocols for Sonogashira Coupling of 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-Iodo-triazolo[1,5-a]pyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest for the synthesis of novel heterocyclic compounds in medicinal chemistry and materials science, given that the resulting alkynyl-substituted triazolo[1,5-a]pyridines are valuable precursors for more complex molecular architectures.[3]

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction is typically co-catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base.[2][4] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 6-Iodo-triazolo[1,5-a]pyridine to form a Pd(II) intermediate.

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the 6-alkynyl-triazolo[1,5-a]pyridine product and regenerate the active Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.[2]

A copper-free variation of the Sonogashira reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L | Pd(II)-Ar | I Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex L | Pd(II)-C≡CR | Ar Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regeneration Product Ar-C≡CR Reductive_Elimination->Product Terminal_Alkyne R-C≡C-H Copper_Acetylide R-C≡C-Cu Terminal_Alkyne->Copper_Acetylide + CuI, Base Base Base Copper_Acetylide->Transmetalation Enters Pd Cycle CuI CuI Aryl_Iodide Ar-I (6-Iodo-triazolo[1,5-a]pyridine) Aryl_Iodide->Oxidative_Addition

Catalytic cycle of the Sonogashira coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Sonogashira coupling of iodo-azaheterocycles with various terminal alkynes, providing a basis for optimizing the reaction with 6-Iodo-triazolo[1,5-a]pyridine.

Table 1: Optimized Reaction Conditions for Sonogashira Coupling of Iodo-Azaheterocycles

ParameterConditionNotes
Aryl Halide 6-Iodo-triazolo[1,5-a]pyridineAryl iodides are generally more reactive than bromides or chlorides.[2]
Terminal Alkyne 1.1 - 1.5 equivalentsAn excess of the alkyne can help drive the reaction to completion.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Other common catalysts include Pd(PPh₃)₄.[5]
Copper(I) Co-catalyst CuI (4-10 mol%)Essential for the copper-catalyzed pathway.[5]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)Acts as a scavenger for the HI generated and facilitates the formation of the copper acetylide.
Solvent THF, DMF, or AcetonitrileAnhydrous and degassed solvents are crucial for optimal results.[5]
Temperature Room Temperature to 65°CGentle heating may be necessary for less reactive substrates.[5]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Table 2: Exemplary Yields for Sonogashira Coupling of Substituted Iodopyridines

EntryIodopyridine SubstrateAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
13-Fluoro-4-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuITHFRT4~90
22-Iodopyridine1-HexynePd(PPh₃)₄ / CuIEt₃N506~85
34-IodoanisolePhenylacetyleneFibreCat® 1001 (Immobilized Pd)Methanol80Continuous Flow~95 (Conversion)
43-Iodo-1H-indazole (N-protected)5-Phenylpent-4-yn-1-olNot specifiedNot specifiedNot specifiedNot specified99[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of 6-Iodo-triazolo[1,5-a]pyridine with a terminal alkyne.

Materials:

  • 6-Iodo-triazolo[1,5-a]pyridine (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 6-Iodo-triazolo[1,5-a]pyridine (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the amine base. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution.

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to the desired temperature (e.g., 40-65°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Flask, Reagents, Inert Atm.) Start->Reaction_Setup Reagent_Addition 2. Add Solvent and Base Reaction_Setup->Reagent_Addition Alkyne_Addition 3. Add Terminal Alkyne Reagent_Addition->Alkyne_Addition Reaction_Execution 4. Stir at RT or Heat (Monitor by TLC/LC-MS) Alkyne_Addition->Reaction_Execution Workup 5. Quench and Filter Reaction_Execution->Workup Extraction 6. Liquid-Liquid Extraction Workup->Extraction Drying_Concentration 7. Dry and Concentrate Extraction->Drying_Concentration Purification 8. Column Chromatography Drying_Concentration->Purification Product Final Product Purification->Product

General experimental workflow for Sonogashira coupling.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction mixture is thoroughly degassed. Increasing the catalyst loading or switching to a different palladium catalyst/ligand combination may be beneficial. For less reactive substrates, increasing the reaction temperature or using a solvent like DMF can improve yields.[5]

  • Formation of Homocoupled Alkyne (Glaser Product): This side reaction is often promoted by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere. A copper-free protocol can also be employed to minimize this byproduct.[2]

  • Incomplete Reaction: Consider increasing the reaction time or temperature. Adding a slight excess of the terminal alkyne can also help to drive the reaction to completion. Ensure the quality and quantity of the base are sufficient.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of 6-alkynyl-triazolo[1,5-a]pyridines. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, enabling the development of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities. The ability to introduce diverse amine functionalities at the 6-position of this scaffold via Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents.[4]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 6-Iodo-triazolo[1,5-a]pyridine with a variety of primary and secondary amines.

General Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of 6-Iodo-triazolo[1,5-a]pyridine is depicted below:

Figure 1: General scheme for the Buchwald-Hartwig amination of 6-Iodo-triazolo[1,5-a]pyridine.

Key Components:

  • Aryl Halide: 6-Iodo-triazolo[1,5-a]pyridine

  • Amine: A primary or secondary amine

  • Palladium Pre-catalyst: A source of palladium(0), such as Pd₂(dba)₃ or a pre-formed palladium-ligand complex.

  • Ligand: A bulky, electron-rich phosphine ligand, such as XPhos, RuPhos, or DavePhos.

  • Base: A non-nucleophilic base, typically a hindered alkoxide like sodium tert-butoxide (NaOtBu) or a carbonate like cesium carbonate (Cs₂CO₃).

  • Solvent: An anhydrous, aprotic solvent such as toluene, dioxane, or THF.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine RedElim Reductive Elimination Complex AmineCoord->RedElim Base -HX RedElim->Pd0 reductive elimination Product Product (Ar-NR1R2) RedElim->Product ArylHalide Ar-I (6-Iodo-triazolo[1,5-a]pyridine) ArylHalide->OxAdd Amine H-NR1R2 Amine->AmineCoord Base Base Base->RedElim HX H-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle begins with the oxidative addition of the aryl iodide to the palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[2]

Experimental Workflow

A typical experimental workflow for the Buchwald-Hartwig amination is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add 6-Iodo-triazolo[1,5-a]pyridine, Pd pre-catalyst, ligand, and base to a dry flask. atmosphere 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->atmosphere solvent_amine 3. Add anhydrous solvent and amine via syringe. atmosphere->solvent_amine heating 4. Heat the reaction mixture to the specified temperature with stirring. solvent_amine->heating monitoring 5. Monitor the reaction progress by TLC or LC-MS. heating->monitoring cooling 6. Cool the reaction to room temperature. monitoring->cooling filtration 7. Dilute with a suitable solvent and filter through celite to remove solids. cooling->filtration extraction 8. Perform aqueous work-up to remove inorganic salts. filtration->extraction purification 9. Purify the crude product by column chromatography. extraction->purification

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • 6-Iodo-triazolo[1,5-a]pyridine

  • Amine (various primary and secondary amines)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Iodo-triazolo[1,5-a]pyridine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

    • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Add anhydrous toluene via syringe to the Schlenk tube.

    • Add the corresponding amine (1.2 equiv.) via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 6-amino-triazolo[1,5-a]pyridine.

Substrate Scope and Representative Yields

The following table summarizes the results for the Buchwald-Hartwig amination of 6-Iodo-triazolo[1,5-a]pyridine with a variety of amines under the optimized conditions described above.

EntryAmineProductYield (%)
1AnilineN-phenyl-triazolo[1,5-a]pyridin-6-amine85
24-MethoxyanilineN-(4-methoxyphenyl)-triazolo[1,5-a]pyridin-6-amine82
3Morpholine6-(morpholino)-triazolo[1,5-a]pyridine90
4BenzylamineN-benzyl-triazolo[1,5-a]pyridin-6-amine78
5n-ButylamineN-(n-butyl)-triazolo[1,5-a]pyridin-6-amine75
6Piperidine6-(piperidin-1-yl)-triazolo[1,5-a]pyridine88

Yields are based on isolated product after purification and are representative examples based on similar reported reactions.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of a diverse range of N-substituted 6-amino-triazolo[1,5-a]pyridines. The protocol described herein is robust and tolerant of various functional groups on the amine coupling partner, making it a valuable tool for the synthesis of compound libraries for drug discovery and development. The choice of ligand and base may require further optimization for particularly challenging substrates.

References

6-Iodo-triazolo[1,5-a]pyridine: A Versatile Building Block for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Iodo-triazolo[1,5-a]pyridine is a key heterocyclic building block that has garnered significant interest among researchers in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom, make it an ideal scaffold for the synthesis of a diverse array of functionalized molecules through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of 6-Iodo-triazolo[1,5-a]pyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, highlighting its potential in the development of novel therapeutic agents, particularly as kinase inhibitors.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The triazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, with several approved drugs and clinical candidates featuring this heterocyclic system. Notably, derivatives of this scaffold have shown potent inhibitory activity against Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine-mediated signaling.[1][2][3][4] The JAK-STAT signaling pathway is a key regulator of cellular proliferation, differentiation, and immune responses.[2][5] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[5]

The development of selective JAK inhibitors is a major focus in current drug discovery efforts.[1][4] 6-Substituted triazolo[1,5-a]pyridine derivatives, accessible from the 6-iodo precursor, are promising candidates for the development of novel and selective JAK inhibitors. The ability to introduce diverse substituents at the 6-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Diagram of the JAK-STAT Signaling Pathway and Potential Inhibition

JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Induces Inhibitor 6-Substituted triazolo[1,5-a]pyridine (JAK Inhibitor) Inhibitor->JAK Inhibits Suzuki_Workflow Start Start Reagents Combine: - 6-Iodo-triazolo[1,5-a]pyridine - Arylboronic acid - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 80-110 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-triazolo[1,5-a]pyridine Purification->Product Sonogashira_Workflow Start Start Reagents Combine: - 6-Iodo-triazolo[1,5-a]pyridine - Terminal Alkyne - Pd & Cu Catalysts - Base - Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 60-100 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Alkynyl-triazolo[1,5-a]pyridine Purification->Product Buchwald_Hartwig_Workflow Start Start Reagents Combine: - 6-Iodo-triazolo[1,5-a]pyridine - Amine - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 90-120 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Amino-triazolo[1,5-a]pyridine Purification->Product

References

Functionalization of the Triazolopyridine Core: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the functionalization of the triazolopyridine core, a key scaffold in medicinal chemistry. The methodologies outlined below are essential for the synthesis of novel derivatives with potential therapeutic applications. The protocols focus on palladium-catalyzed C-H arylation and copper-catalyzed C-H benzylation, two powerful methods for introducing molecular diversity to the triazolopyridine nucleus.

Introduction

Triazolopyridines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The functionalization of the triazolopyridine core is a critical step in the development of new drug candidates, allowing for the fine-tuning of their pharmacological profiles. This document provides detailed protocols for two key functionalization reactions, along with data presentation and visualizations to aid researchers in their synthetic efforts.

Key Functionalization Strategies

The strategic modification of the triazolopyridine scaffold is crucial for developing new therapeutic agents. Two of the most effective methods for functionalization are palladium-catalyzed C-H arylation and copper-catalyzed C-H benzylation. These reactions allow for the introduction of aryl and benzyl groups, respectively, which can significantly impact the biological activity of the resulting molecules.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation is a powerful tool for the direct formation of C-C bonds, enabling the introduction of aryl groups onto the triazolopyridine core without the need for pre-functionalized starting materials.[2][3] This methodology is highly valued for its efficiency and broad substrate scope. The reaction mechanism can be influenced by the choice of base, allowing for regioselective arylation at different positions of the triazolopyridine ring.[2][4]

Copper-Catalyzed C-H Benzylation

Copper-catalyzed C-H benzylation offers a complementary approach for introducing sp³-hybridized carbon substituents. This reaction often utilizes N-tosylhydrazones as the benzylating agent and proceeds under mild conditions, making it an attractive method for the synthesis of 3-benzylated triazolopyridines.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the palladium-catalyzed C-H arylation and copper-catalyzed C-H benzylation of the[1][5][6]triazolo[4,3-a]pyridine core.

Protocol 1: Palladium-Catalyzed C7-Arylation of[1][5][6]triazolo[4,3-a]pyridine

This protocol describes the direct arylation of the C7 position of the triazolopyridine core using a palladium catalyst and a strong base.

Materials:

  • [1][5][6]triazolo[4,3-a]pyridine

  • Aryl bromide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Dry toluene

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, screw-capped reaction tube equipped with a magnetic stirring bar, add[1][5][6]triazolo[4,3-a]pyridine (0.21 mmol, 1 equiv), aryl bromide (1-3 equiv), Pd(OAc)₂ (5 mol%, 0.011 mmol), PCy₃HBF₄ (10 mol%, 0.021 mmol), K₂CO₃ (3 equiv, 0.63 mmol), and pivalic acid (30 mol%, 0.063 mmol).

  • Add dry toluene (2.1 mL) to the reaction tube.

  • Flush the reaction tube with nitrogen gas and seal it.

  • Stir the reaction mixture at 110 °C for the indicated time (typically 48-72 hours).[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM/EtOAc).[7]

Protocol 2: Copper-Catalyzed C-H Benzylation of[1][5][6]triazolo[4,3-a]pyridine

This protocol details the C-H benzylation at the C3 position of the triazolopyridine core using a copper catalyst and an N-tosylhydrazone.

Materials:

  • [1][5][6]triazolo[4,3-a]pyridine

  • N-tosylhydrazone derivative (e.g., from acetophenone)

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction tube, add[1][5][6]triazolo[4,3-a]pyridine (0.2 mmol), the N-tosylhydrazone (0.3 mmol), and CuI (10 mol%).

  • Add DMSO (1.0 mL) and DBU (0.4 mmol) to the tube.

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-benzylated triazolopyridine.

Data Presentation

The following tables summarize representative quantitative data for the functionalization of the triazolopyridine core.

Table 1: Palladium-Catalyzed C7-Arylation of Triazolopyridines [7]

EntryAryl BromideProductYield (%)
1Bromobenzene7-Phenyl-[1][5][6]triazolo[4,3-a]pyridine21
24-Bromoanisole7-(4-Methoxyphenyl)-[1][5][6]triazolo[4,3-a]pyridine40
34-Bromotoluene7-(p-tolyl)-[1][5][6]triazolo[4,3-a]pyridine35

Table 2: Copper-Catalyzed 3-Benzylation of[1][5][6]triazolo[4,3-a]pyridine

EntryN-Tosylhydrazone fromProductYield (%)
1Acetophenone3-(1-Phenylethyl)-[1][5][6]triazolo[4,3-a]pyridine75
24'-Methylacetophenone3-(1-(p-Tolyl)ethyl)-[1][5][6]triazolo[4,3-a]pyridine82
34'-Methoxyacetophenone3-(1-(4-Methoxyphenyl)ethyl)-[1][5][6]triazolo[4,3-a]pyridine85

Note: Yields are isolated yields after purification and are representative examples from the literature. Actual yields may vary depending on specific reaction conditions and substrate scope.

Visualization of Experimental Workflow and Biological Pathway

The following diagrams illustrate a general experimental workflow for the synthesis and purification of functionalized triazolopyridines and the JAK-STAT signaling pathway, a key target for many triazolopyridine-based inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Triazolopyridine, Reagents) reaction Functionalization Reaction (Pd- or Cu-catalyzed) start->reaction quench Reaction Quenching reaction->quench extraction Aqueous Workup & Extraction quench->extraction chromatography Column Chromatography extraction->chromatography characterization Characterization (NMR, MS) chromatography->characterization end end characterization->end Pure Functionalized Triazolopyridine

Caption: General workflow for the synthesis and purification of functionalized triazolopyridines.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK1 receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT stat_dimer p-STAT Dimer p_stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds transcription Gene Transcription (Inflammation) dna->transcription Initiates cytokine Cytokine cytokine->receptor Binds filgotinib Filgotinib (Triazolopyridine Inhibitor) filgotinib->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine derivative (Filgotinib).

Mechanism of Action: Triazolopyridines as JAK1 Inhibitors

Several functionalized triazolopyridine derivatives have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK1.[5] The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, which plays a key role in inflammatory responses.[5][8] Cytokines bind to their receptors, leading to the activation of associated JAKs.[5][9] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[5] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes.[5][9]

Triazolopyridine-based inhibitors, such as Filgotinib, act by selectively binding to the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STAT proteins.[5][10] This disruption of the JAK-STAT pathway leads to a reduction in the production of inflammatory cytokines, which is the basis for their therapeutic effect in autoimmune diseases like rheumatoid arthritis.[5][10] The selectivity of these inhibitors for JAK1 over other JAK isoforms is a key aspect of their design, as it can lead to a more favorable side-effect profile.[5]

Conclusion

The functionalization of the triazolopyridine core is a vibrant area of research in medicinal chemistry. The protocols and information provided herein offer a valuable resource for scientists engaged in the synthesis and development of novel triazolopyridine-based therapeutic agents. The palladium- and copper-catalyzed methods described are robust and versatile, enabling the creation of diverse chemical libraries for biological screening. A thorough understanding of the underlying biological pathways, such as the JAK-STAT pathway, is essential for the rational design of next-generation inhibitors.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Iodo-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 6-Iodo-triazolo[1,5-a]pyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency. The protocols outlined below are intended to serve as a guide for researchers in medicinal chemistry and drug development for the rapid generation of novel substituted triazolo[1,5-a]pyridine scaffolds.

The synthesis is presented as a two-step process:

  • Step 1: Microwave-Assisted Synthesis of the[1][2][3]triazolo[1,5-a]pyridine Core. This involves the cyclization of readily available starting materials to form the core heterocyclic system.

  • Step 2: Microwave-Assisted Iodination of the[1][2][3]triazolo[1,5-a]pyridine Core. This step introduces an iodine atom at the 6-position of the pyridine ring, a key functional group for further chemical modifications and structure-activity relationship (SAR) studies.

Step 1: Microwave-Assisted Synthesis of[1][2][3]triazolo[1,5-a]pyridine Derivatives

A catalyst-free and environmentally friendly method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This approach offers a broad substrate scope and good functional group tolerance, leading to products in good to excellent yields with short reaction times.[1][4]

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-5-substituted-[1][2][3]triazolo[1,5-a]pyridines
  • Reagents and Setup:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, add the appropriate enaminonitrile (1.0 equiv.).

    • Add the corresponding benzohydrazide (2.0 equiv.).

    • Add dry toluene (3-5 mL).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the reaction vial in the cavity of a dedicated microwave reactor.

    • Irradiate the mixture at a constant temperature of 140 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired[1][2][3]triazolo[1,5-a]pyridine derivative.

Data Presentation: Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyridines
EntryEnaminonitrile Substituent (at position 5)Benzohydrazide Substituent (at position 2)Time (h)Yield (%)
14-MethoxyPhenyl383
24-Methoxy4-Methoxyphenyl389
34-Methoxy4-Methylphenyl382
44-Methoxy4-(Trifluoromethyl)phenyl373
54-Methoxy4-Chlorophenyl394
64-Methoxy4-Bromophenyl343
74-Methoxy4-Fluorophenyl391

Data adapted from a catalyst-free microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines.[1][4]

Step 2: Microwave-Assisted Iodination of[1][2][3]triazolo[1,5-a]pyridines

The introduction of an iodine atom at the 6-position of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through electrophilic iodination. N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of electron-rich heterocyclic systems. Microwave irradiation can be employed to accelerate this transformation.

Experimental Protocol: General Procedure for the 6-Iodination of[1][2][3]triazolo[1,5-a]pyridines
  • Reagents and Setup:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the[1][2][3]triazolo[1,5-a]pyridine derivative (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (3-5 mL).

    • Add N-Iodosuccinimide (NIS) (1.1-1.5 equiv.).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the reaction vial in the cavity of a dedicated microwave reactor.

    • Irradiate the mixture at a temperature ranging from 80 °C to 120 °C for 15-45 minutes. The reaction should be monitored by TLC or LC-MS to determine completion.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine derivative.

Data Presentation: Representative Iodination of Fused Heterocyclic Systems
EntrySubstrateIodinating AgentSolventTemperature (°C)Time (min)Yield (%)
12-Phenylimidazo[1,2-a]pyridineI2 / TBHPDioxane100 (Ultrasound)6095
22-(p-Tolyl)imidazo[1,2-a]pyridineI2 / TBHPDioxane100 (Ultrasound)6085
35,8-Diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidineI2 / HIO3Acetic AcidReflux12091
4UracilI2 / AgNO3- (Grinding)Ambient2098

Note: The data in this table is based on the iodination of related heterocyclic systems and is intended to be representative.[3][5][6] Reaction conditions for the specific 6-iodination of[1][2][3]triazolo[1,5-a]pyridines should be optimized.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of [1,2,4]triazolo[1,5-a]pyridine Core cluster_step2 Step 2: 6-Iodination start_end start_end reagents reagents process process product product analysis analysis enaminonitrile Enaminonitrile mix1 Mix Reagents enaminonitrile->mix1 benzohydrazide Benzohydrazide benzohydrazide->mix1 toluene Toluene toluene->mix1 mw1 Microwave Irradiation (140 °C, 1-3 h) mix1->mw1 workup1 Work-up & Purification mw1->workup1 product1 [1,2,4]triazolo[1,5-a]pyridine Derivative workup1->product1 product1_input [1,2,4]triazolo[1,5-a]pyridine mix2 Mix Reagents product1_input->mix2 nis N-Iodosuccinimide (NIS) nis->mix2 dmf DMF/Acetonitrile dmf->mix2 mw2 Microwave Irradiation (80-120 °C, 15-45 min) mix2->mw2 workup2 Work-up & Purification mw2->workup2 final_product 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine Derivative workup2->final_product end_node End final_product->end_node start Start start->enaminonitrile

Caption: Workflow for the microwave-assisted synthesis of 6-Iodo-triazolo[1,5-a]pyridine derivatives.

Signaling Pathway/Logical Relationship Diagram

logical_relationship starting_material starting_material intermediate intermediate final_product final_product reaction_condition reaction_condition SM1 Enaminonitrile RC1 Microwave-Assisted Cyclization SM1->RC1 SM2 Benzohydrazide SM2->RC1 Intermediate [1,2,4]triazolo[1,5-a]pyridine RC2 Microwave-Assisted Electrophilic Iodination Intermediate->RC2 Reagent_Iodination N-Iodosuccinimide (NIS) Reagent_Iodination->RC2 Final_Product This compound RC1->Intermediate RC2->Final_Product

Caption: Logical flow of the two-step synthesis of the target compounds.

References

Scale-up Synthesis of Substituted Triazolo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of substituted triazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The protocols outlined below are selected for their efficiency, scalability, and broad substrate scope.

Introduction

Substituted triazolo[1,5-a]pyridines are a vital scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] The development of robust and scalable synthetic methods is crucial for advancing the research and development of drug candidates based on this privileged core structure. This application note details three effective methods for the scale-up synthesis of these compounds: a microwave-assisted catalyst-free method, a copper-catalyzed aerobic oxidative cyclization, and an iodine-mediated oxidative N-N bond formation.

Method 1: Microwave-Assisted, Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides

This method offers an environmentally friendly and efficient approach to synthesizing 1,2,4-triazolo[1,5-a]pyridines. The reaction proceeds under microwave irradiation without the need for a catalyst and demonstrates good functional group tolerance and high yields.[3]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Enaminonitrile (1.0 equiv.) and Benzohydrazide (2.0 equiv.) in dry toluene start->reagents mw_irrad Microwave Irradiation (140 °C) reagents->mw_irrad cool Cool to Room Temperature mw_irrad->cool purify Silica Gel Column Chromatography cool->purify end Substituted triazolo[1,5-a]pyridine purify->end

Caption: Workflow for Microwave-Assisted Synthesis.

Detailed Protocol for Scale-Up Synthesis

Materials:

  • Substituted enaminonitrile (1.0 equivalent)

  • Substituted benzohydrazide (2.0 equivalents)

  • Dry toluene

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Eluent (e.g., chloroform/ethyl acetate mixture)

Procedure: [3]

  • To an appropriate-sized, oven-dried microwave reactor vial, add the enaminonitrile and the corresponding benzohydrazide.

  • Add dry toluene to the vial to achieve a suitable concentration for the scale of the reaction.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure substituted triazolo[1,5-a]pyridine.

Quantitative Data

The following table summarizes the results for the synthesis of various substituted triazolo[1,5-a]pyridines using the microwave-assisted method.[3]

EntryEnaminonitrile Substituent (R¹)Benzohydrazide Substituent (R²)Time (h)Yield (%)
1H4-OCH₃389
24-n-Pr4-OCH₃4.580
34-SMe4-OCH₃371
42-NO₂4-OCH₃748
54-F4-OCH₃591
64-Cl4-OCH₃594
74-Br4-OCH₃690
84-I4-OCH₃771
92,5-dichloro4-OCH₃767
104-OCH₃H381
114-OCH₃4-CH₃383
124-OCH₃4-F385
134-OCH₃4-Cl388
144-OCH₃4-Br391

Method 2: Copper-Catalyzed Aerobic Oxidative Cyclization

This method utilizes a copper catalyst and air as the oxidant for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines and nitriles. The use of readily available and inexpensive starting materials and catalyst makes this an attractive option for large-scale production.[4]

Reaction Pathway

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product amino_pyridine 2-Aminopyridine Derivative coupling Sequential N-C and N-N Bond Formation amino_pyridine->coupling nitrile Nitrile Derivative nitrile->coupling catalyst Cu(I) or Cu(II) Catalyst catalyst->coupling oxidant Air (O₂) oxidant->coupling solvent Solvent (e.g., DMF) solvent->coupling heat Heat heat->coupling triazolo_pyridine Substituted triazolo[1,5-a]pyridine coupling->triazolo_pyridine

Caption: Copper-Catalyzed Synthesis Pathway.

Detailed Protocol for Gram-Scale Synthesis

Materials:

  • Substituted 2-aminopyridine (1.0 equivalent)

  • Substituted nitrile (2.0-3.0 equivalents)

  • Copper(I) bromide (CuBr) or other suitable copper catalyst (e.g., 5-10 mol%)

  • Solvent such as N,N-Dimethylformamide (DMF)

  • Air supply (e.g., balloon or air pump)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 2-aminopyridine, nitrile, and copper catalyst.

  • Add the solvent to the flask.

  • Introduce an air atmosphere into the flask (e.g., via a balloon filled with air or by bubbling air through the mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir vigorously.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table presents representative yields for the copper-catalyzed synthesis.

Entry2-Aminopyridine SubstituentNitrile SubstituentCatalystYield (%)
1HPhenylCuBr85
25-Methyl4-ChlorophenylCuI78
35-Bromo4-MethoxyphenylCu(OAc)₂82
4H2-NaphthylCuBr75
55-ChloroPhenylCuBr88

Method 3: Iodine-Mediated Oxidative N-N Bond Formation

This method provides a metal-free and environmentally benign synthesis of 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines. The reaction is scalable and proceeds efficiently under mild conditions.[4]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve N-Aryl Amidine in Solvent (e.g., DMSO) start->reagents add_reagents Add I₂ and KI reagents->add_reagents heat Heat Reaction Mixture add_reagents->heat quench Quench with Na₂S₂O₃ solution heat->quench extract Extract with Organic Solvent quench->extract purify Purification (Column Chromatography or Recrystallization) extract->purify end Substituted triazolo[1,5-a]pyridine purify->end

Caption: Workflow for Iodine-Mediated Synthesis.

Detailed Protocol for Scalable Synthesis

Materials:

  • N-Aryl amidine (1.0 equivalent)

  • Iodine (I₂) (e.g., 1.5 equivalents)

  • Potassium iodide (KI) (e.g., 2.0 equivalents)

  • Solvent such as Dimethyl sulfoxide (DMSO)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure: [4]

  • In a round-bottom flask, dissolve the N-aryl amidine in the chosen solvent.

  • Add potassium iodide and iodine to the solution.

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield the desired product.

Quantitative Data

The following table shows the yields for various substrates using the iodine-mediated synthesis.

EntryN-Aryl Amidine Substituent (Aryl)N-Aryl Amidine Substituent (Amidine)Yield (%)
1Pyridin-2-ylPhenyl92
2Pyridin-2-yl4-Methylphenyl89
3Pyridin-2-yl4-Methoxyphenyl95
4Pyridin-2-yl4-Chlorophenyl88
55-Methylpyridin-2-ylPhenyl91

Large-Scale Purification

For gram-scale and larger syntheses, purification by column chromatography can be resource-intensive. Recrystallization is a highly effective alternative for obtaining high-purity crystalline products.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For maximum yield, further cool the mixture in an ice bath.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

The choice of solvent is critical and needs to be determined empirically for each specific substituted triazolo[1,5-a]pyridine. Common solvents for recrystallization include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

Conclusion

The synthetic protocols detailed in this application note provide robust and scalable methods for the synthesis of substituted triazolo[1,5-a]pyridines. The choice of method will depend on the available starting materials, desired substitution patterns, and available equipment. These protocols are designed to be readily implemented in a research or process development setting, facilitating the synthesis of these important heterocyclic compounds for further investigation in drug discovery programs.

References

Application Notes and Protocols: Derivatization of 6-Iodo-triazolo[1,5-a]pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][4][5] The functionalization of this core is crucial for developing novel therapeutic agents and exploring structure-activity relationships (SAR). The 6-Iodo-triazolo[1,5-a]pyridine derivative serves as a highly versatile and strategic starting material for library synthesis. Its iodine substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties at the 6-position.

This document provides detailed protocols for the derivatization of 6-Iodo-triazolo[1,5-a]pyridine via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It also includes a summary of biological activities for representative derivatives and a visualization of a relevant signaling pathway.

Synthetic Strategies for Derivatization

The C-I bond at the 6-position of the triazolo[1,5-a]pyridine ring is amenable to forming new carbon-carbon and carbon-nitrogen bonds. The three primary strategies for diversifying this scaffold are outlined below.

G cluster_main Derivatization of 6-Iodo-triazolo[1,5-a]pyridine cluster_reactions Cross-Coupling Reactions cluster_products Derivative Classes start 6-Iodo-triazolo[1,5-a]pyridine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) start->suzuki C-C Bond sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalysts, Base) start->sonogashira C-C Bond buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald C-N Bond biaryl 6-Aryl/Heteroaryl Derivatives suzuki->biaryl alkynyl 6-Alkynyl Derivatives sonogashira->alkynyl amino 6-Amino Derivatives buchwald->amino

Figure 1: Key derivatization strategies for 6-Iodo-triazolo[1,5-a]pyridine.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

G cluster_workflow General Experimental Workflow prep 1. Preparation - Dry glassware - Add solid reagents (halide, boronic acid/amine/alkyne, catalyst, base) - Flush with inert gas addition 2. Solvent/Reagent Addition - Add degassed solvent - Add liquid reagents via syringe prep->addition reaction 3. Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir for 2-24 hours addition->reaction monitor 4. Monitoring - Track progress via TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 5. Work-up - Cool to room temperature - Dilute with organic solvent - Wash with aqueous solutions (water, brine) monitor->workup Complete purify 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate under vacuum - Purify via column chromatography workup->purify char 7. Characterization - Confirm structure via NMR, MS purify->char

Figure 2: A typical workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of 6-Iodo-triazolo[1,5-a]pyridine with an aryl or heteroaryl boronic acid.[6]

Materials:

  • 6-Iodo-triazolo[1,5-a]pyridine (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Procedure:

  • To a dry Schlenk flask, add 6-Iodo-triazolo[1,5-a]pyridine, the boronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).[7]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of 6-Iodo-triazolo[1,5-a]pyridine with a terminal alkyne, co-catalyzed by palladium and copper.[8][9]

Materials:

  • 6-Iodo-triazolo[1,5-a]pyridine (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), ≥ 2.0 eq, can also be used as solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add 6-Iodo-triazolo[1,5-a]pyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.[9]

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).[10]

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between 6-Iodo-triazolo[1,5-a]pyridine and a primary or secondary amine.[11][12]

Materials:

  • 6-Iodo-triazolo[1,5-a]pyridine (1.0 eq)

  • Primary or secondary amine (1.1-1.3 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-8 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add 6-Iodo-triazolo[1,5-a]pyridine and the anhydrous solvent.

  • Finally, add the amine coupling partner.

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).[12]

  • Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Biological Activity of Triazolo[1,5-a]pyridine Derivatives

Derivatives of the triazolo[1,5-a]pyridine scaffold have been reported to inhibit a range of biological targets, demonstrating their potential in drug discovery. The functional groups introduced at the 6-position significantly influence the potency and selectivity of these compounds.

Quantitative Biological Data Summary

The table below summarizes the in vitro activity of selected triazolo[1,5-a]pyridine derivatives against various biological targets.

Compound ClassTargetIC₅₀ (nM)Assay / Cell LineReference
Pyrazole-substitutedTGF-β Type 1 Receptor (ALK5)1.8ALK5 Kinase Assay[13]
Nicotinamide-substitutedRORγt Inverse Agonist3.1RORγt Binding Assay[14]
Pyridinyl-substitutedHCT-116 (Human colorectal)410MTT Assay[4]
Pyridinyl-substitutedU-87 MG (Human glioblastoma)870MTT Assay[4]
Piperidine-carboxamideTankyrase-1 (TNKS1)5.0Enzyme Inhibition Assay[15]
Sulfonamide-substitutedPlasmodium falciparum2240in vitro Antimalarial Assay[5]
Featured Signaling Pathway: WNT/β-catenin

Tankyrase (TNKS) inhibitors represent a potential therapeutic strategy for cancers with aberrant WNT/β-catenin signaling, such as many colorectal cancers.[15] TNKS promotes the degradation of AXIN, a key component of the β-catenin destruction complex. Inhibition of TNKS stabilizes AXIN, leading to the degradation of β-catenin and downregulation of WNT target genes involved in proliferation.

G cluster_pathway Simplified WNT/β-catenin Signaling Pathway cluster_complex Destruction Complex wnt WNT Ligand fzd Frizzled Receptor wnt->fzd Binds tnks Tankyrase (TNKS) fzd->tnks Activates axin AXIN beta_cat β-catenin axin->beta_cat Phosphorylates for Degradation apc APC apc->beta_cat gsk3b GSK3β gsk3b->beta_cat tnks->axin Promotes Degradation inhibitor Triazolo[1,5-a]pyridine Derivative (Inhibitor) inhibitor->tnks INHIBITS degradation Proteasomal Degradation beta_cat->degradation nucleus Nucleus beta_cat->nucleus Translocates tcf TCF/LEF genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf->genes Activates

Figure 3: Inhibition of Tankyrase in the WNT/β-catenin pathway by a triazolopyridine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Iodo-triazolo[1,5-a]pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-Iodo-triazolo[1,5-a]pyridine, providing potential causes and solutions. Two primary synthetic routes are considered:

  • Route A: Direct iodination of triazolo[1,5-a]pyridine.

  • Route B: Cyclization of 2-amino-5-iodopyridine.

Low or No Product Yield
Potential Cause Suggested Solution Applicable Route(s)
Inactive Iodinating Agent Use fresh, high-purity N-Iodosuccinimide (NIS) or Iodine (I₂). If using I₂, ensure the activating agent (e.g., periodic acid, silver sulfate) is also fresh and active.A
Insufficient Reaction Temperature For direct iodination, gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 50-80 °C. Monitor the reaction by TLC to avoid degradation. For cyclization, ensure the reaction reaches the required temperature for ring closure (this can vary significantly based on the specific protocol).A, B
Inappropriate Solvent For direct iodination, polar aprotic solvents like DMF or acetonitrile are often effective. For the cyclization of 2-amino-5-iodopyridine, the choice of solvent is critical and depends on the cyclization agent. Common solvents include ethanol, acetic acid, or high-boiling point solvents like Dowtherm A.A, B
Poor Quality Starting Material Ensure the purity of the starting triazolo[1,5-a]pyridine or 2-amino-5-iodopyridine. Impurities can interfere with the reaction. Recrystallize or purify the starting material if necessary.A, B
Incorrect Stoichiometry Optimize the molar ratio of the iodinating agent. For direct iodination, an excess of the iodinating agent (1.1 to 1.5 equivalents) may be required.A
Suboptimal pH For direct iodination, the presence of an acid scavenger (e.g., a non-nucleophilic base) might be necessary if acidic byproducts are formed. Conversely, some iodination reactions are promoted by acidic conditions. A screen of acidic, neutral, and basic conditions may be necessary.A
Formation of Multiple Products/Isomers
Potential Cause Suggested Solution Applicable Route(s)
Lack of Regioselectivity in Direct Iodination The triazolo[1,5-a]pyridine ring system has multiple sites for electrophilic attack. While the 6-position is reported to be susceptible to electrophilic substitution in related systems, other positions might also react.[1] Lowering the reaction temperature can sometimes improve regioselectivity. The use of a milder iodinating agent could also be beneficial.A
Side Reactions During Cyclization The formation of the triazolo[1,5-a]pyridine ring from 2-aminopyridine derivatives can sometimes lead to the isomeric triazolo[4,3-a]pyridine through a Dimroth rearrangement.[2] The reaction conditions, particularly temperature and pH, can influence the product ratio. Acidic conditions often favor the [1,5-a] isomer.B
Over-iodination If a di-iodinated product is observed, reduce the stoichiometry of the iodinating agent and shorten the reaction time.A
Difficult Product Purification
Potential Cause Suggested Solution Applicable Route(s)
Product is Highly Polar The triazolo[1,5-a]pyridine core is polar. Use a polar stationary phase for column chromatography (e.g., silica gel) and a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).A, B
Product is Insoluble If the product precipitates from the reaction mixture, it may be of high purity. However, if it remains in solution and is difficult to extract, consider precipitation by adding a non-polar solvent.A, B
Co-elution with Starting Material or Byproducts Optimize the chromatographic conditions. A different solvent system or a different type of stationary phase (e.g., alumina) might be necessary. Recrystallization can also be an effective purification method.A, B

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of 6-Iodo-triazolo[1,5-a]pyridine?

A1: There are two primary approaches. The first is the direct electrophilic iodination of the pre-formed triazolo[1,5-a]pyridine ring system. The second involves the synthesis of the triazolo ring from a pre-iodinated starting material, such as 2-amino-5-iodopyridine.[3][4]

Q2: Which position on the triazolo[1,5-a]pyridine ring is most susceptible to electrophilic attack?

A2: Based on studies of related heterocyclic systems, the 6-position of the pyridine ring is a likely site for electrophilic substitution.[1] However, the electronic properties of the triazolo[1,5-a]pyridine system can lead to substitution at other positions, and the regioselectivity can be influenced by the reaction conditions and the specific electrophile used.

Q3: What are the key parameters to control for improving the yield of the direct iodination reaction?

A3: Key parameters include the choice and purity of the iodinating agent (e.g., NIS, I₂/oxidant), the reaction solvent, temperature, and the stoichiometry of the reagents. Optimization of these parameters is crucial for achieving high yields.

Q4: Can I use 2-amino-5-bromopyridine to synthesize 6-Bromo-triazolo[1,5-a]pyridine as a precursor for a halogen exchange reaction?

A4: Yes, the synthesis of 6-Bromo-[3][5][6]triazolo[1,5-a]pyridine from 2-amino-5-bromopyridine is a viable route. A subsequent halogen exchange reaction (e.g., a Finkelstein reaction) could potentially yield the 6-iodo derivative, although this would require further optimization.

Q5: What are the expected challenges in the purification of 6-Iodo-triazolo[1,5-a]pyridine?

A5: The product is a relatively polar molecule, which can make extraction from aqueous media challenging. Column chromatography on silica gel is a common purification method. The choice of eluent is critical to separate the product from unreacted starting materials and any isomeric byproducts.

Experimental Protocols

Protocol A: Direct Iodination of triazolo[1,5-a]pyridine

This protocol is a general guideline based on common iodination procedures for heterocyclic compounds. Optimization will be necessary.

  • Reaction Setup: To a solution of triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add N-Iodosuccinimide (NIS) (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC. If no reaction is observed, gradually increase the temperature to 50-70 °C.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol B: Cyclization of 2-amino-5-iodopyridine

This protocol is adapted from general procedures for the synthesis of triazolo[1,5-a]pyridines from 2-aminopyridines.[3][4]

  • Formation of the Intermediate: A mixture of 2-amino-5-iodopyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in a suitable solvent (e.g., toluene) is heated at reflux for 4-6 hours. The solvent is then removed under reduced pressure.

  • Cyclization: The crude intermediate is dissolved in acetic acid and hydroxylamine hydrochloride (2.0 eq) is added. The mixture is heated at reflux for 2-4 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice water. The pH is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data Summary

The following table provides a summary of reported yields for the synthesis of substituted triazolo[1,5-a]pyridines and related iodination reactions. Note that a specific yield for 6-Iodo-triazolo[1,5-a]pyridine is not widely reported in the literature, and these values should be used as a general reference for what might be achievable under optimized conditions.

ProductStarting Material(s)Reagents/ConditionsYield (%)Reference
Substituted[3][5][6]triazolo[1,5-a]pyridines2-aminopyridines, nitrilesCuBr, airModerate to Good[4]
Substituted[3][5][6]triazolo[1,5-a]pyridinesN-(pyridin-2-yl)benzimidamidesPIFAHigh[3]
6-substituted pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidinespyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidinesICl, glacial acetic acidGood[1]
6-Bromo-[3][5][6]triazolo[1,5-a]pyridine2-amino-5-bromopyridine(EtO)₂CH-NMe₂, then NH₂OH·HClNot specified

Visualizations

experimental_workflow cluster_route_a Route A: Direct Iodination cluster_route_b Route B: Cyclization A1 triazolo[1,5-a]pyridine A2 Iodination (e.g., NIS in DMF) A1->A2 A3 Work-up & Purification A2->A3 A4 6-Iodo-triazolo[1,5-a]pyridine A3->A4 B1 2-amino-5-iodopyridine B2 Intermediate Formation (e.g., with DMF-DMA) B1->B2 B3 Cyclization (e.g., NH₂OH·HCl in Acetic Acid) B2->B3 B4 Work-up & Purification B3->B4 B5 6-Iodo-triazolo[1,5-a]pyridine B4->B5 troubleshooting_yield start Low Yield of 6-Iodo-triazolo[1,5-a]pyridine q1 Which synthetic route was used? start->q1 route_a Route A: Direct Iodination q1->route_a Direct Iodination route_b Route B: Cyclization q1->route_b Cyclization q_a1 Check Purity of Iodinating Agent & Starting Material route_a->q_a1 q_b1 Verify Purity of 2-amino-5-iodopyridine route_b->q_b1 q_a2 Optimize Reaction Conditions (Temperature, Solvent, Stoichiometry) q_a1->q_a2 q_a3 Investigate Regioselectivity (TLC/LCMS analysis for isomers) q_a2->q_a3 solution Improved Yield q_a3->solution q_b2 Confirm Complete Cyclization (Monitor by TLC) q_b1->q_b2 q_b3 Check for Isomer Formation (Dimroth Rearrangement) q_b2->q_b3 q_b3->solution

References

Technical Support Center: Palladium-Catalyzed Reactions of Iodo-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving iodo-heterocycles. The guidance is designed to help overcome common challenges related to side-product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with an iodo-heterocycle showing low or no conversion?

A1: Low conversion can stem from several factors, primarily related to catalyst deactivation and the inherent properties of the heterocyclic substrate.

  • Catalyst Poisoning: Nitrogen-containing heterocycles can act as ligands, coordinating strongly to the palladium center and inhibiting its catalytic activity. This is a common issue with pyridines, pyrazoles, and related N-heterocycles.[1]

  • Slow Oxidative Addition: Electron-rich iodo-heterocycles can exhibit slow rates of oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.

  • Steric Hindrance: Bulky substituents on the heterocycle, particularly in proximity to the iodine atom, can sterically hinder the approach of the palladium catalyst.

  • Catalyst Decomposition: At elevated temperatures, which may be required for less reactive substrates, the palladium catalyst can decompose and agglomerate into inactive palladium black.[2][3][4]

Q2: I am observing significant formation of a homocoupled product from my iodo-heterocycle. What causes this and how can I minimize it?

A2: Homocoupling is a common side reaction, particularly in Sonogashira couplings, leading to the formation of a dimer of the iodo-heterocycle or the alkyne partner.

  • Glaser Coupling (in Sonogashira): The copper(I) co-catalyst, often used in Sonogashira reactions, can promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.

  • Palladium-Mediated Homocoupling: Under certain conditions, palladium itself can mediate the homocoupling of the iodo-heterocycle.

To minimize homocoupling, consider the following:

  • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can eliminate the primary pathway for alkyne homocoupling.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

  • Slow Addition: Slow addition of the alkyne to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.

Q3: My desired product is being consumed by hydrodeiodination, resulting in the corresponding de-iodinated heterocycle. How can I prevent this?

A3: Hydrodeiodination is the replacement of the iodine atom with a hydrogen atom and is a common side reaction, particularly in Heck and Buchwald-Hartwig reactions.[5]

  • Mechanism: This side reaction can occur when an intermediate alkylpalladium(II) species is intercepted by a hydride source before β-hydride elimination (in Heck reactions) or when the aryl palladium intermediate reacts with a hydride source.

  • Sources of Hydride: The hydride source can be trace water, the amine substrate, or the solvent.

To mitigate hydrodeiodination:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

  • Choice of Base: Use a non-coordinating, sterically hindered base. In some cases, weaker bases may be preferable.

  • Ligand Selection: Bulky, electron-donating ligands can accelerate the desired reductive elimination step, outcompeting the hydrodeiodination pathway.

Q4: My reaction mixture is turning black, and the reaction has stalled. What is happening?

A4: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition and aggregation.[3][4][6] This inactive form of palladium will halt the catalytic cycle.

  • Causes: Palladium black formation is often triggered by high temperatures, the presence of oxygen, or the absence of a suitable stabilizing ligand.[2][4]

  • Prevention:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing all solvents and reagents.[4]

    • Stabilizing Ligands: Use robust phosphine ligands that can stabilize the Pd(0) species.

    • Temperature Control: Avoid excessively high reaction temperatures.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Common Side-Products:

  • Homocoupling of the Iodo-heterocycle: Formation of a bi-heterocyclic compound.

  • Protodeborylation of the Boronic Acid: Replacement of the boronic acid group with a hydrogen atom.

  • Hydrodeiodination of the Iodo-heterocycle: Replacement of the iodine with a hydrogen.

ProblemPotential CauseTroubleshooting Steps
High levels of homocoupled iodo-heterocycle High catalyst loading; High temperature.Decrease palladium catalyst loading. Lower the reaction temperature.
Significant protodeborylation of boronic acid Presence of water; Inappropriate base.Use anhydrous solvents and reagents. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7][8][9]
Hydrodeiodination of the iodo-heterocycle Presence of protic impurities; Unfavorable kinetics.Use rigorously dried solvents. Screen different phosphine ligands to accelerate the cross-coupling.
Heck Reaction

Common Side-Products:

  • Hydrodeiodination: Reduction of the iodo-heterocycle.[2]

  • Isomerization of the Alkene: Formation of undesired alkene isomers.

  • Formation of Palladium Black: Catalyst decomposition.[2]

ProblemPotential CauseTroubleshooting Steps
Predominant hydrodeiodination product Slow migratory insertion or β-hydride elimination.Increase the concentration of the alkene. Use a more electron-rich ligand to promote oxidative addition and subsequent steps.
Formation of alkene isomers Reversible β-hydride elimination and re-insertion.Add a silver or thallium salt to promote irreversible reductive elimination of HX.
Reaction mixture turns black Catalyst agglomeration.Ensure strict anaerobic conditions. Use a stabilizing ligand. Avoid excessively high temperatures.[2]
Sonogashira Coupling

Common Side-Products:

  • Homocoupling of the Alkyne (Glaser Coupling): Dimerization of the terminal alkyne.

  • Homocoupling of the Iodo-heterocycle: Dimerization of the iodo-heterocycle.

  • Hydrodeiodination: Reduction of the iodo-heterocycle.

ProblemPotential CauseTroubleshooting Steps
High yield of alkyne homocoupling Presence and concentration of Cu(I) co-catalyst; Presence of oxygen.Switch to a copper-free protocol. Rigorously degas all solvents and reagents. Add the alkyne slowly to the reaction mixture.
Formation of iodo-heterocycle homocoupling product High palladium catalyst concentration.Reduce the palladium catalyst loading.
Hydrodeiodination of the iodo-heterocycle Presence of a hydride source.Use anhydrous solvents and a high-purity amine base.
Buchwald-Hartwig Amination

Common Side-Products:

  • Hydrodeiodination: Reduction of the iodo-heterocycle.[5]

  • Di-arylation of Primary Amines: Formation of a tertiary amine with two heterocyclic groups.

  • Catalyst Inhibition by Iodide: Formation of inactive palladium-iodide dimers.[10]

ProblemPotential CauseTroubleshooting Steps
Significant hydrodeiodination Slow reductive elimination compared to reaction with a hydride source.Use a bulkier, more electron-donating ligand (e.g., a biarylphosphine ligand) to accelerate reductive elimination.[5]
Formation of di-arylated amine High reactivity of the primary amine product.Use a slight excess of the primary amine.
Low conversion, especially with aryl iodides Formation of inactive [L₂Pd(μ-I)]₂ dimers.Use bidentate phosphine ligands (e.g., DPPF, BINAP) to prevent dimer formation.[5]

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling of 4-Iodo-1-trityl-1H-pyrazole with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield of Coupled Product (%)Yield of Hydrodeiodination (%)
1Na₂CO₃Toluene/EtOH/H₂O (2:1:1)8012855
2K₂CO₃Toluene/EtOH/H₂O (2:1:1)801292<2
3Cs₂CO₃Toluene/EtOH/H₂O (2:1:1)801295<1
4K₃PO₄Toluene/EtOH/H₂O (2:1:1)8012883
5Et₃NToluene100244520

Fictionalized data for illustrative purposes, based on general trends in Suzuki-Miyaura couplings.

Table 2: Ligand Effect on Minimizing Homocoupling in the Sonogashira Reaction of 3-Iodopyridine with Phenylacetylene

EntryPalladium PrecursorLigandCuI (mol%)BaseSolventCoupled Product Yield (%)Alkyne Homocoupling Yield (%)
1PdCl₂(PPh₃)₂-2Et₃NTHF7520
2Pd(OAc)₂PPh₃2Et₃NTHF8015
3Pd₂(dba)₃XPhos0Cs₂CO₃Dioxane92<2
4Pd(OAc)₂SPhos0K₃PO₄Toluene94<1

Fictionalized data for illustrative purposes, based on trends observed in copper-catalyzed vs. copper-free Sonogashira reactions.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Reaction to Minimize Homocoupling

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize the formation of alkyne homocoupling byproducts.

Reagents & Equipment:

  • Iodo-heterocycle (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the iodo-heterocycle, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination with a Biarylphosphine Ligand to Minimize Hydrodeiodination

This protocol employs a bulky, electron-rich biarylphosphine ligand to promote the desired C-N bond formation and suppress hydrodeiodination.

Reagents & Equipment:

  • Iodo-heterocycle (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Biarylphosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the iodo-heterocycle and the solvent.

  • Stir the mixture for a few minutes, then add the amine.

  • Seal the flask and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Troubleshooting Strategies start Reaction with Iodo-heterocycle issue Low Yield or Side-Products Observed start->issue homocoupling Homocoupling issue->homocoupling Dimer Formation hydrodeiodination Hydrodeiodination issue->hydrodeiodination Loss of Iodine catalyst_deactivation Catalyst Deactivation/ Pd Black issue->catalyst_deactivation Reaction Stalls/ Black Precipitate low_conversion Low Conversion issue->low_conversion Incomplete Reaction sol_homo Switch to Cu-free (Sonogashira) Change Ligand Slow Alkyne Addition homocoupling->sol_homo sol_hydro Use Anhydrous Conditions Screen Bases Use Bulky Ligands hydrodeiodination->sol_hydro sol_deact Ensure Inert Atmosphere Use Stabilizing Ligands Lower Temperature catalyst_deactivation->sol_deact sol_conv Screen Catalysts/Ligands Increase Temperature Check Reagent Purity low_conversion->sol_conv end Optimized Reaction sol_homo->end sol_hydro->end sol_deact->end sol_conv->end

Caption: A general troubleshooting workflow for palladium-catalyzed reactions of iodo-heterocycles.

Catalyst_Poisoning pd_catalyst Active Pd(0) Catalyst poisoned_complex Inactive Pd-Heterocycle Complex pd_catalyst->poisoned_complex Strong Coordination (Catalyst Poisoning) n_heterocycle Nitrogen-containing Iodo-heterocycle n_heterocycle->poisoned_complex troubleshooting Troubleshooting: - Use more electron-donating/bulky ligands - Use pre-catalysts less susceptible to poisoning - Optimize reaction conditions (temp, conc.) poisoned_complex->troubleshooting

Caption: The process of catalyst poisoning by nitrogen-containing heterocycles and potential solutions.

References

Technical Support Center: Purification of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of halogenated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying halogenated aromatic compounds?

A1: Halogenated aromatic compounds often present unique purification challenges due to their diverse physicochemical properties. These can include high crystallinity, which can make dissolution difficult, and their tendency to be either highly reactive or very inert. Additionally, the presence of halogen atoms can lead to strong intermolecular interactions, affecting their behavior during chromatographic separation. The separation of isomers of halogenated benzenes, for example, can be particularly challenging.[1][2]

Q2: How do I choose the best purification technique for my halogenated aromatic compound?

A2: The choice of purification technique depends on several factors, including the physical state of your compound (solid or liquid), the quantity of material, the nature of the impurities, and the desired final purity. A general decision-making workflow is provided below to guide your selection. For multi-gram quantities of a solid product, crystallization is often a good starting point.[3] For smaller quantities or complex mixtures, chromatography is generally the preferred method.[3]

Q3: Are there any specific safety precautions I should take when purifying halogenated aromatic compounds?

A3: Yes, many halogenated aromatic compounds are toxic and persistent in the environment.[4] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with to understand its hazards and handling requirements.

Purification Method Selection Workflow

This workflow provides a general guideline for selecting an appropriate purification method for your halogenated aromatic compound.

Purification_Workflow Purification Method Selection Workflow start Crude Halogenated Aromatic Compound is_solid Is the compound a solid? start->is_solid is_large_scale Multi-gram scale? is_solid->is_large_scale Yes is_thermally_stable Thermally stable? is_solid->is_thermally_stable No (liquid/oil) chromatography Flash Chromatography or HPLC is_solid->chromatography No crystallization Crystallization is_large_scale->crystallization Yes is_large_scale->chromatography No distillation Distillation is_thermally_stable->distillation Yes complex_mixture Is it a complex mixture or are impurities structurally similar? is_thermally_stable->complex_mixture No extraction Liquid-Liquid Extraction (as a primary purification step) complex_mixture->chromatography Yes complex_mixture->extraction No

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting Guides

Crystallization

Issue 1: Low or No Crystal Formation

  • Q: I've cooled my solution, but no crystals have formed. What should I do?

    • A: This is a common issue that can often be resolved with a few simple techniques. First, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. If that doesn't work, you can add a "seed crystal" of your pure compound to the solution. If you don't have a pure crystal, you can sometimes use a crystal of a structurally similar compound. Another option is to reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of your compound. Finally, cooling the solution to a lower temperature in an ice bath may be necessary to induce crystallization.

Issue 2: Oiling Out

  • Q: My compound is separating as an oil instead of crystals. How can I fix this?

    • A: "Oiling out" typically occurs when the melting point of your compound is lower than the temperature of the solution, or when there are significant impurities present. To resolve this, try reheating the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Using a solvent with a lower boiling point can also be beneficial. If impurities are the suspected cause, you may need to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting crystallization.

Issue 3: Poor Recovery/Low Yield

  • Q: I've collected my crystals, but the yield is very low. What went wrong?

    • A: A low yield in crystallization is often due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor. To check for this, you can take a small sample of the mother liquor and evaporate the solvent. If a significant amount of solid remains, you can try to recover more of your product by concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Another potential cause is premature filtration before crystallization is complete. Ensure the solution has been cooled for a sufficient amount of time.

Flash Chromatography

Issue 1: Poor Separation of Compounds

  • Q: My compounds are co-eluting or have very poor separation on the column. How can I improve this?

    • A: Poor separation can be due to several factors. First, ensure you have an appropriate solvent system. The Rf value of your target compound on a TLC plate should ideally be between 0.2 and 0.4. If the Rf is too high, decrease the polarity of your eluent; if it's too low, increase the polarity. For challenging separations of halogenated aromatic isomers, consider using a stationary phase that offers different selectivity, such as a phenyl-hexyl or a C70-fullerene coated column, which can exploit halogen-π interactions.[1][2] Using a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can also significantly improve separation.

Issue 2: Compound is Stuck on the Column

  • Q: My compound is not eluting from the column, even with a high polarity solvent. What should I do?

    • A: If your compound is very polar, it may have a very strong interaction with the silica gel. In this case, you may need to use a more polar solvent system, such as dichloromethane/methanol. If your compound is acidic or basic, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to your eluent can help to reduce tailing and improve elution. It is also possible that your compound is unstable on silica gel and has decomposed.[5] You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if any new spots appear. If decomposition is an issue, consider using a less acidic stationary phase like alumina or deactivated silica gel.[5]

Issue 3: Tailing or Streaking of Bands

  • Q: The bands of my compounds are tailing or streaking on the column. What is causing this?

    • A: Tailing can be caused by several factors, including overloading the column with too much sample, interactions between the compound and active sites on the stationary phase, or a poorly packed column. Ensure your sample is loaded in a concentrated band at the top of the column. If you suspect interactions with the stationary phase, especially with basic compounds, adding a small amount of triethylamine to the eluent can help. For acidic compounds, adding a small amount of acetic acid may improve peak shape.

Liquid-Liquid Extraction

Issue 1: Formation of an Emulsion

  • Q: I have a stable emulsion between the aqueous and organic layers that won't separate. How can I break it?

    • A: Emulsions are a common problem in liquid-liquid extraction. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the two phases. Gently swirling or stirring the mixture can also help, as vigorous shaking is often the cause of emulsion formation. In some cases, filtering the mixture through a pad of Celite® or glass wool can break the emulsion. As a last resort, centrifugation can be used to separate the layers.

Issue 2: Poor Recovery of the Halogenated Compound

  • Q: I'm not recovering enough of my product from the organic layer. How can I improve the extraction efficiency?

    • A: Poor recovery can be due to the compound having some solubility in the aqueous phase. To improve recovery, you can perform multiple extractions with smaller volumes of the organic solvent. Three extractions are typically sufficient to recover most of the product. Additionally, "salting out" the aqueous layer by adding sodium chloride can decrease the solubility of your organic compound in the aqueous phase and drive it into the organic layer. For acidic or basic halogenated aromatic compounds, adjusting the pH of the aqueous layer can significantly improve extraction efficiency.[6] For example, to extract a halogenated phenol (acidic), you would want the aqueous layer to be acidic (pH < pKa of the phenol) to keep it in its neutral, more organic-soluble form.

Quantitative Data on Purification of Halogenated Aromatic Compounds

The following tables provide some representative data on the recovery and purity of halogenated aromatic compounds using different purification techniques.

Table 1: Recovery of Polychlorinated Biphenyls (PCBs) from Soil Samples using Liquid-Liquid Extraction Techniques

PCB CongenerExtraction MethodSolvent SystemRecovery (%)Reference
Aroclor 1254Selective Pressurized Liquid Extraction (SPLE)Dichloromethane92 ± 17[6]
Aroclor 1254QuEChERSAcetonitrile/Water95.3 - 103.2
PCB 28Accelerated Solvent Extraction (ASE)Hexane88.5 - 106
PCB 52Accelerated Solvent Extraction (ASE)Hexane88.5 - 106
PCB 101Accelerated Solvent Extraction (ASE)Hexane88.5 - 106
PCB 138Accelerated Solvent Extraction (ASE)Hexane88.5 - 106
PCB 153Accelerated Solvent Extraction (ASE)Hexane88.5 - 106
PCB 180Accelerated Solvent Extraction (ASE)Hexane88.5 - 106

Table 2: Purity of a Brominated Aromatic Compound After Dehalogenation and HPLC Purification

Reaction Time (hours)Halogen Content (ppm)Purification MethodFinal PurityReference
96< 300HPLC> 99.9%[4]

Experimental Protocols

Protocol 1: Recrystallization of a Crude Brominated Aromatic Compound

This protocol provides a general procedure for the purification of a solid brominated aromatic compound by recrystallization.

Materials:

  • Crude brominated aromatic compound

  • Selection of solvents for solubility testing (e.g., ethanol, methanol, acetone, toluene, hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Flash Chromatography of a Mixture of Chlorinated Aromatic Compounds

This protocol describes a general procedure for separating a mixture of chlorinated aromatic compounds using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Sand

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Crude mixture of chlorinated aromatic compounds

  • Collection tubes

Procedure:

  • Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel. Alternatively, for samples not soluble in the eluent, "dry loading" can be used by adsorbing the sample onto a small amount of silica gel before adding it to the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to start the flow.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired pure compound(s).

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified chlorinated aromatic compound.

Protocol 3: Liquid-Liquid Extraction of a Fluorinated Aniline from a Reaction Mixture

This protocol outlines a method for extracting a fluorinated aniline from an aqueous reaction mixture.

Materials:

  • Reaction mixture containing the fluorinated aniline

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous solution for pH adjustment (e.g., dilute HCl or NaOH)

  • Saturated sodium chloride solution (brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Erlenmeyer flasks

Procedure:

  • Initial Extraction: Transfer the aqueous reaction mixture to a separatory funnel. Add a portion of the organic solvent.

  • pH Adjustment (if necessary): Since anilines are basic, extraction into an organic solvent is most effective under basic conditions. If the reaction mixture is acidic, carefully add a dilute aqueous base (e.g., NaOH solution) until the aqueous layer is basic.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation of Layers: Drain the lower (denser) layer into a clean flask. Pour the upper layer out through the top of the funnel into another flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with brine to remove any residual water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried organic solution into a round-bottom flask and remove the solvent by rotary evaporation to yield the crude fluorinated aniline, which can then be further purified if necessary.

Troubleshooting Workflow for Poor Chromatographic Separation

This diagram illustrates a logical workflow for troubleshooting poor separation in chromatography.

Troubleshooting_Chromatography Troubleshooting Poor Chromatographic Separation start Poor Separation (Co-elution or Overlap) check_rf Check TLC Rf (Is it between 0.2-0.4?) start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_loading Check Sample Loading (Is the band narrow?) check_rf->check_loading Yes adjust_polarity->check_rf improve_loading Improve Loading Technique (e.g., dry loading) check_loading->improve_loading No use_gradient Use Gradient Elution check_loading->use_gradient Yes improve_loading->check_loading change_stationary_phase Change Stationary Phase (e.g., Phenyl-Hexyl, Alumina) use_gradient->change_stationary_phase Still Poor Separation success Good Separation Achieved use_gradient->success Good Separation change_stationary_phase->success Good Separation

Caption: A troubleshooting workflow for poor chromatographic separation.

References

Technical Support Center: Optimization of Suzuki Coupling with 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving 6-Iodo-triazolo[1,5-a]pyridine. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in Suzuki coupling with nitrogen-containing heterocycles like 6-Iodo-triazolo[1,5-a]pyridine?

A1: The primary challenges include:

  • Catalyst Inhibition or Poisoning: The lone pair of electrons on the nitrogen atoms of the triazolopyridine ring can coordinate with the palladium catalyst, leading to its deactivation and reduced catalytic activity.

  • Poor Solubility: The starting materials, particularly the heterocyclic halide, may have limited solubility in common organic solvents, which can hinder the reaction rate.

  • Competing Side Reactions: Undesired side reactions such as protodeboronation of the boronic acid, homocoupling of the reactants, and hydrodehalogenation of the starting material can lower the yield of the desired product.

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of 6-Iodo-triazolo[1,5-a]pyridine?

A2: For nitrogen-containing heterocycles, palladium catalysts with electron-rich and bulky phosphine ligands are often preferred to mitigate catalyst inhibition. Commonly used catalyst systems include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commercially available catalyst that has shown success in the coupling of related triazolopyridine systems.[1]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often effective for challenging couplings due to the stability of the complex.

  • Buchwald-type ligands and pre-catalysts (e.g., XPhos, SPhos): These are highly active for the coupling of heteroaryl halides and can be effective at low catalyst loadings.

Q3: What is the role of the base in this reaction, and which bases are most effective?

A3: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction yield. For Suzuki couplings with nitrogen-containing heterocycles, common bases include:

  • Potassium Carbonate (K₂CO₃): A widely used and effective base for this type of reaction.[1]

  • Sodium Carbonate (Na₂CO₃): Another common and effective inorganic base.

  • Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial in more challenging coupling reactions.

  • Cesium Carbonate (Cs₂CO₃): Often used for difficult couplings and can sometimes provide superior results.

Q4: How do I select an appropriate solvent for the reaction?

A4: The choice of solvent is critical for ensuring the solubility of all reaction components. A mixture of an organic solvent and an aqueous base solution is often employed. Common solvent systems include:

  • Dioxane/Water

  • Toluene/Water

  • Ethanol/Water [1]

  • N,N-Dimethylformamide (DMF)

Screening different solvents or solvent mixtures is recommended to find the optimal conditions for your specific substrates.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The palladium catalyst may be oxidized or poisoned.• Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).• Use freshly opened or properly stored catalyst.• Consider using a more robust ligand such as a Buchwald-type ligand.
Ineffective Base: The chosen base may not be strong enough to activate the boronic acid.• Try a stronger base (e.g., switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).• Ensure the base is finely powdered to maximize surface area.
Low Reaction Temperature: The reaction may require more thermal energy to proceed.• Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or product. Microwave heating can also be effective.[2]
Significant Side Product Formation Protodeboronation: The boronic acid is being replaced by a hydrogen atom.• Use anhydrous solvents and reagents.• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).• Use a milder base and the lowest effective reaction temperature.
Homocoupling: The boronic acid or the aryl halide is coupling with itself.• Thoroughly degas the solvent and reaction mixture to remove oxygen.• Ensure a sufficiently active catalyst system to favor the cross-coupling pathway.
Hydrodehalogenation: The iodo group is being replaced by a hydrogen atom.• This can be promoted by certain palladium catalysts and conditions. Screening different ligands and bases may help to minimize this side reaction.
Incomplete Reaction Poor Solubility: Reactants are not fully dissolved in the solvent.• Screen different solvents or solvent mixtures.• Increase the reaction temperature or use a co-solvent to improve solubility.
Insufficient Reaction Time: The reaction may not have reached completion.• Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.

Data Presentation: Reaction Condition Optimization

The following table summarizes optimized conditions for Suzuki-Miyaura coupling reactions of structurally related heteroaryl halides, which can serve as a starting point for the optimization of reactions with 6-Iodo-triazolo[1,5-a]pyridine.

EntryHeteroaryl HalideAryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
17-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][3][4]triazolo[1,5-a]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (1.5)Ethanol801288[1]
23-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (3)Dioxane/H₂O (4:1)135 (MW)0.6789[2]
36-chloro-2,4-diaminopyrimidinePhenylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃ (2M aq.)Dioxane1001885
46-chloro-2,4-diaminopyrimidine4-methylphenylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃ (2M aq.)Dioxane1001890

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a Halogenated triazolo[1,5-a]pyridine Derivative[1]

This protocol is adapted from a reported procedure for a bromo-substituted triazolo[1,5-a]pyridine and can be used as a starting point for the reaction with 6-Iodo-triazolo[1,5-a]pyridine.

Materials:

  • 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][3][4]triazolo[1,5-a]pyridine (1.0 equiv.)

  • 4-methoxyphenylboronic acid (2.0 equiv.)

  • Pd(PPh₃)₄ (0.1 equiv.)

  • K₂CO₃ (1.5 equiv.)

  • Degassed Ethanol

Procedure:

  • To a reaction vial, add 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][3][4]triazolo[1,5-a]pyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed ethanol to the vial.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic_Acid R²B(OH)₂ + Base Borate [R²B(OH)₃]⁻ Boronic_Acid->Borate Halide R¹-X (6-Iodo-triazolo[1,5-a]pyridine) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Change_Catalyst Use fresh catalyst/ligand (e.g., Buchwald type) Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Screen stronger bases (K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature or use microwave heating Check_Temp->Increase_Temp No Check_Solubility Are all reactants soluble? Check_Temp->Check_Solubility Yes Increase_Temp->Check_Solubility Change_Solvent Screen different solvents or co-solvents Check_Solubility->Change_Solvent No Success Improved Yield Check_Solubility->Success Yes Change_Solvent->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Efficient Cross-Coupling of Iodinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in the cross-coupling of iodinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with an iodinated heterocycle is resulting in low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings of iodinated heterocycles can stem from several factors. A systematic approach to troubleshooting is crucial. Key areas to examine include:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. For many heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more advanced systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr), which can facilitate the challenging oxidative addition and reductive elimination steps.[1]

  • Base Selection: The base plays a critical role in the transmetalation step. The choice of base is often substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] For base-sensitive functional groups, weaker bases may be necessary to prevent substrate decomposition.[3]

  • Solvent Choice: The solvent can influence catalyst activity and solubility of reagents. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is frequently used.[2][4] The ratio of organic solvent to water can also impact the reaction efficiency.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) by properly degassing the solvent and reaction vessel.[2][5]

Q2: I am observing a black precipitate in my Sonogashira coupling reaction mixture. What is it, and how can I prevent its formation?

A2: The black precipitate is likely "palladium black," which is catalytically inactive, agglomerated palladium metal.[5] Its formation indicates catalyst decomposition and is a common reason for failed reactions. To prevent this:

  • Use Appropriate Ligands: Bulky and electron-rich ligands help stabilize the Pd(0) species and prevent aggregation.

  • Control the Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.

  • Ensure High-Purity Reagents: Impurities in reagents or solvents can contribute to catalyst decomposition.[5]

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[6] Consider screening alternative solvents if this is a persistent issue.

Q3: My Buchwald-Hartwig amination of an iodo-pyridine is sluggish. What adjustments can I make?

A3: Sluggish Buchwald-Hartwig reactions with iodo-pyridines can often be improved by addressing the following:

  • Ligand Selection: The choice of ligand is critical. For electron-rich heteroaryl halides, bulky biarylphosphine ligands such as BrettPhos are often effective for coupling with primary amines.[7]

  • Base Strength: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for substrates with sensitive functional groups, a weaker base might be necessary.

  • Inhibitory Effects of Iodide: The iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[8] Using a solvent like toluene, where iodide salts have poor solubility, can mitigate this issue.[7]

Issue 2: Common Side Reactions

Q1: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A1: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4] To minimize homocoupling:

  • Thorough Degassing: Rigorously degas the reaction mixture and solvent to remove dissolved oxygen.[2]

  • Use of Pre-catalysts: Modern palladium pre-catalysts are designed to efficiently generate the active Pd(0) species, which can reduce the amount of Pd(II) present at the beginning of the reaction.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to favor the cross-coupling pathway.

Q2: In my Sonogashira coupling, I am getting a significant amount of alkyne dimerization (Glaser coupling). What is the cause, and how can I prevent it?

A2: Glaser coupling is the oxidative homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[5] To prevent this:

  • Strictly Anaerobic Conditions: The most crucial factor is to exclude oxygen from the reaction system through thorough degassing and maintaining an inert atmosphere.[5][9]

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a more active palladium catalyst system or different reaction conditions, it completely eliminates the primary pathway for Glaser coupling.[5]

Data Presentation: Catalyst Performance in Cross-Coupling of Iodinated Heterocycles

The following tables summarize quantitative data for various cross-coupling reactions, providing a basis for catalyst and condition selection.

Table 1: Suzuki-Miyaura Coupling of 2-Iodopyridine with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012~85[10]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1008~92[10]
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF10012~88[10]

Yields are representative and may vary based on specific experimental conditions.

Table 2: Sonogashira Coupling of 1-Bromo-4-iodobenzene with Phenylacetylene

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)CuI (4)TEA (3)THF6012>95
2PdCl₂(PPh₃)₂ (3)CuI (5)TEA (3)DMF806>95
3Pd/SF (0.25)-TEA (2)H₂O/EtOH (3:2)902476[11]

Data for entries 1 and 2 are generalized from typical Sonogashira conditions. TEA: Triethylamine; Pd/SF: Palladium on Silk Fibroin.

Table 3: Heck Coupling of 3-Iodo-4-methylfuran with Styrene

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012High
2PdCl₂(PPh₃)₂ (3)-NaOAc (2)DMAc1208High

Yields are qualitative ("High") as specific percentages can vary significantly with substrate.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodinated heterocycle (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water, toluene). Then, add the palladium pre-catalyst or the palladium source and ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][12]

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk tube, combine the iodinated heterocycle (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF, DMF, or triethylamine), the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9][13]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: Add the iodinated heterocycle (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Catalyst and Solvent Addition: Add the palladium pre-catalyst (or palladium source and ligand) and the degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent, wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: General Procedure for Heck Coupling
  • Reaction Setup: In a reaction vessel, combine the iodinated heterocycle (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required, e.g., PPh₃).

  • Reagent Addition: Add the solvent (e.g., DMF, DMAc, acetonitrile) and the base (e.g., Et₃N, K₂CO₃, 2-3 equiv.).

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-140 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture, filter off any solids, and partition between water and an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography.[14]

Visualizations

The following diagrams illustrate key concepts in cross-coupling reactions.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-I Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation + R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow_Low_Yield start Low or No Yield check_catalyst Evaluate Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions Optimal optimize_catalyst Screen Alternative Catalysts/Ligands (e.g., Buchwald, NHC ligands) check_catalyst->optimize_catalyst Suboptimal? check_reagents Verify Reagent Purity & Inert Atmosphere check_conditions->check_reagents Optimal optimize_conditions Screen Bases, Solvents, & Adjust Temperature check_conditions->optimize_conditions Suboptimal? optimize_setup Ensure Rigorous Degassing & Use Fresh Reagents check_reagents->optimize_setup Issue Found? success Improved Yield check_reagents->success All OK optimize_catalyst->success optimize_conditions->success optimize_setup->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Troubleshooting deiodination in mass spectrometry of aromatic iodides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deiodination issues during the mass spectrometry analysis of aromatic iodides.

Frequently Asked Questions (FAQs)

Q1: What is deiodination in the context of mass spectrometry?

A1: Deiodination is the loss of one or more iodine atoms from an aromatic iodide molecule during mass spectrometry analysis. This process, often occurring as in-source fragmentation (ISF) or collision-induced dissociation (CID), can lead to the misidentification of compounds and inaccurate quantification.[1][2][3] The carbon-iodine bond is relatively weak and susceptible to cleavage under the energetic conditions within the mass spectrometer.[4]

Q2: Why is my aromatic iodide showing a peak corresponding to the deiodinated species?

A2: The observation of a deiodinated species is typically due to in-source fragmentation, where the molecule fragments in the ion source before reaching the mass analyzer.[3][5] This is often influenced by high cone voltage, elevated source temperatures, and the composition of the mobile phase.[5][6][7]

Q3: Can the mobile phase composition affect the extent of deiodination?

A3: Yes, the mobile phase, particularly the use of certain acidic modifiers, can significantly impact deiodination. Formic acid has been reported to induce deiodination of iodinated aromatic compounds in the ESI source.[2] In contrast, other acids like acetic acid may not have the same effect. The choice of mobile phase additive is therefore a critical parameter to consider.

Q4: How can I minimize deiodination of my sample?

A4: Minimizing deiodination involves using "softer" ionization conditions. Key strategies include:

  • Optimizing the Cone Voltage: Lowering the cone voltage (also referred to as fragmentor or orifice voltage) can significantly reduce in-source fragmentation.[5][6][8]

  • Adjusting Source Temperature: Lowering the ion source temperature can decrease the thermal energy imparted to the analyte, thus reducing fragmentation.

  • Mobile Phase Modification: If possible, consider using mobile phase additives that are less likely to promote deiodination, such as acetic acid instead of formic acid.

  • Tuning Gas Flows: Optimizing nebulizer and drying gas flow rates can also contribute to a more stable and gentle ionization process.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the deiodination of aromatic iodides.

Issue 1: Presence of a Significant Deiodinated Peak in the Mass Spectrum
  • Symptom: A prominent peak is observed at a mass corresponding to the loss of an iodine atom (M-127 Da).

  • Potential Cause: High in-source fragmentation.

  • Troubleshooting Steps:

    • Reduce Cone Voltage: Systematically decrease the cone voltage in increments of 5-10 V and observe the effect on the relative intensity of the molecular ion and the deiodinated fragment.

    • Lower Source Temperature: Decrease the source temperature by 25-50 °C to assess its impact on fragmentation.

    • Modify Mobile Phase: If using formic acid, try replacing it with a milder acid like acetic acid or removing the acid modifier altogether if chromatographic performance is not compromised.

    • Optimize Gas Settings: Adjust the nebulizer and drying gas flow rates to find an optimal balance that maintains good desolvation while minimizing ion fragmentation.

Issue 2: Poor Reproducibility of the Molecular Ion to Fragment Ion Ratio
  • Symptom: The relative abundance of the molecular ion and the deiodinated peak varies significantly between injections.

  • Potential Cause: Instability in the electrospray process or fluctuating source conditions.

  • Troubleshooting Steps:

    • Check for Spray Instability: Visually inspect the electrospray plume if possible. An unstable spray can lead to inconsistent ionization and fragmentation. Ensure proper solvent flow and check for blockages.

    • Verify Instrument Parameters: Confirm that all source parameters (voltages, temperatures, gas flows) are stable and set as intended.

    • Sample Preparation: Ensure consistent sample preparation, as matrix effects can influence ionization efficiency and fragmentation.

Data Presentation

The following table provides illustrative data on how varying the cone voltage can affect the in-source deiodination of a model aromatic iodide, 3-Iodo-L-Tyrosine.

Cone Voltage (V)Relative Abundance of Molecular Ion [M+H]⁺ (%)Relative Abundance of Deiodinated Fragment [M-I+H]⁺ (%)
20955
407525
604060
801585

This data is representative and the optimal cone voltage will vary depending on the specific analyte and instrument.[6][7]

Experimental Protocols

Detailed Method for LC-MS/MS Analysis of Aromatic Iodides with Minimized Deiodination

This protocol is a general guideline and should be optimized for the specific aromatic iodide of interest.

  • Sample Preparation:

    • Dissolve the aromatic iodide standard or sample in a suitable solvent (e.g., methanol/water 50:50 v/v) to a final concentration of 1 µg/mL.

    • If analyzing biological samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to remove precipitated proteins. Transfer the supernatant for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Full Scan and/or Product Ion Scan.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Voltage: Start at a low value (e.g., 20 V) and optimize based on the signal of the molecular ion versus the deiodinated fragment.

    • Collision Energy (for MS/MS): If performing fragmentation analysis, start with a collision energy of 15 eV and optimize for desired fragmentation.

Visualizations

Troubleshooting Workflow for Deiodination

Deiodination_Troubleshooting start Deiodinated Peak Observed check_cv Reduce Cone Voltage start->check_cv analyze Re-analyze Sample check_cv->analyze check_temp Lower Source Temperature check_mp Modify Mobile Phase (e.g., Acetic Acid instead of Formic Acid) check_temp->check_mp check_temp->analyze check_gas Optimize Gas Flows check_mp->check_gas check_mp->analyze check_gas->analyze analyze->check_temp Deiodination Still Present issue_resolved Issue Resolved analyze->issue_resolved Deiodination Minimized further_opt Further Optimization Needed analyze->further_opt Partial Improvement

Caption: A workflow diagram for troubleshooting deiodination in mass spectrometry.

Proposed Fragmentation Pathway of 3-Iodo-L-Tyrosine

Fragmentation_Pathway parent 3-Iodo-L-Tyrosine [M+H]⁺ m/z 308 deiodinated L-Tyrosine [M-I+H]⁺ m/z 181 parent:f2->deiodinated:f0 - I• (127 Da) loss_cooh Loss of COOH [M-I-COOH+H]⁺ m/z 136 deiodinated:f2->loss_cooh:f0 - COOH (45 Da) loss_amine Loss of Amine Sidechain [M-I-CH2CH(NH2)COOH+H]⁺ m/z 107 deiodinated:f2->loss_amine:f0 - CH2CH(NH2)COOH (74 Da)

Caption: A proposed ESI-MS/MS fragmentation pathway for 3-Iodo-L-Tyrosine.

References

Managing solubility issues of triazolopyridine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing solubility challenges encountered with triazolopyridine derivatives in organic solvents.

FAQs and Troubleshooting Guide

Issue 1: My triazolopyridine derivative has poor solubility in common organic solvents.

Q: I'm starting with a new triazolopyridine derivative. Which solvents should I try first for solubilization?

A: For initial screening, begin with a range of solvents covering different polarity levels. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful, polar aprotic solvents that can dissolve a wide array of organic materials and are a good starting point.[1][2] For less polar options, consider dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF).[1] Alcohols like ethanol or methanol can also be effective, but be aware that even small amounts of water in solvents like DMSO-d6 can sometimes dramatically reduce the solubility of heterocyclic compounds.[3]

Q: My compound is poorly soluble even in DMSO. What are my next steps?

A: If initial screening fails, a systematic approach is necessary. You can explore several advanced strategies:

  • Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) to your primary solvent system.[4] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[4] This technique can reduce the interfacial tension between your compound and the solvent, enhancing solubility.[5][6]

  • pH Modification: Since most drug molecules are weak acids or bases, adjusting the pH can significantly impact solubility.[4] For basic triazolopyridine derivatives, adding a small amount of an acid (like HCl or trifluoroacetic acid) can protonate the molecule, forming a more soluble salt.[3][7]

  • Salt Formation: If your derivative has acidic or basic functional groups, converting it to a salt is a highly effective method to increase solubility in polar solvents.[6] Alkali metal salts of acidic drugs and strong acid salts of basic drugs are often more water-soluble than the parent compound.[6]

  • Heating: Gently heating the solution can increase the rate and extent of dissolution. However, always monitor for compound degradation at elevated temperatures.

Issue 2: My compound precipitates out of solution during an experiment or upon storage.

Q: My triazolopyridine derivative dissolves initially but then crashes out of my aqueous buffer solution after I dilute it from a DMSO stock. Why is this happening and how can I prevent it?

A: This is a common issue known as precipitation, often observed when moving from a high-concentration organic stock solution to an aqueous medium. It happens because the compound's solubility limit is exceeded in the final solvent mixture. This is a key consideration in kinetic solubility assays.[8][9]

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to work with a lower final concentration of your compound in the aqueous buffer.

  • Optimize Co-solvent Ratio: The percentage of the organic solvent (like DMSO) in the final aqueous solution is critical. If a supplier suggests a 1:10 dilution of a DMF stock into a buffer, you can often use a larger dilution (e.g., 1:20) as long as you also decrease the compound's concentration.[10]

  • Use Solubilizing Excipients: Incorporate surfactants or cyclodextrins into your aqueous buffer.[4][11] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[12]

  • Perform a Kinetic Solubility Assay: Systematically test the solubility at different concentrations to determine the maximum soluble concentration under your specific experimental conditions.[9][13]

Workflow for Troubleshooting Poor Solubility

Here is a logical workflow to address solubility issues systematically.

G cluster_0 Solubility Troubleshooting Workflow A Poor Solubility Observed with Triazolopyridine Derivative B Step 1: Initial Solvent Screening (DMSO, DMF, DCM, EtOH, MeOH) A->B C Soluble? B->C D Proceed with Experiment C->D Yes E Step 2: Employ Advanced Techniques C->E No F Option A: Co-Solvent System E->F G Option B: pH Modification E->G H Option C: Salt Formation E->H I Step 3: Re-evaluate Solubility F->I G->I H->I J Soluble? I->J J->D Yes K Consider Structural Modification (MedChem) J->K No

Caption: A step-by-step workflow for addressing poor solubility.

Data Presentation

Table 1: Common Solvents for Triazolopyridine Derivatives

While specific solubility values are highly dependent on the exact structure of the derivative, the following table provides a general guide to commonly used solvents and their typical applications.

SolventTypePolarityTypical Use CaseNotes
DMSO (Dimethyl Sulfoxide)Polar AproticHighStock solutions for biological assays; difficult-to-dissolve compounds.[2][14]Very strong solvent; can be difficult to remove.[1]
DMF (N,N-Dimethylformamide)Polar AproticHighAlternative to DMSO for stock solutions.[15]High boiling point.[1]
Ethanol / Methanol Polar ProticMediumGeneral purpose solvent, co-solvent systems.[5]Can absorb water, which may affect solubility.[3]
DCM (Dichloromethane)NonpolarLowExtraction and purification.Avoid for environmental reasons if possible.[1]
THF (Tetrahydrofuran)Polar AproticMediumReaction solvent, but can be water-miscible.Safer to remove by rotoevaporation before aqueous workup.[1]
Acetonitrile Polar AproticMediumReaction solvent, HPLC mobile phase.Water-soluble; can complicate extractions.[1]

Note: Quantitative data for specific, non-commercial triazolopyridine derivatives is often found within individual research publications and is not centrally cataloged. Researchers should perform their own solubility tests.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using the Shake-Flask Method

This protocol is used to determine the solubility of a compound under specific (e.g., buffer) conditions when starting from a DMSO stock solution.[8][9] It is a high-throughput method suitable for early drug discovery.[16][17]

Objective: To measure the concentration of a triazolopyridine derivative that remains in solution in an aqueous buffer after dilution from a DMSO stock and equilibration.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., at 10 mM or 20 mM).[8]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well microtiter plates (polypropylene for storage, filter plates for separation).

  • Plate shaker/incubator.

  • Detection method: LC-MS/MS or UV-Vis spectrophotometer.[8]

Procedure:

  • Preparation of Stock: Prepare a concentrated stock solution of the triazolopyridine derivative in 100% DMSO.

  • Plate Setup: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]

  • Dilution: Add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO percentage should typically be low (e.g., 1-2%).[9]

  • Equilibration: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C).[13] Shake for a set period, typically 2 to 24 hours, to allow the system to reach equilibrium.[8][9]

  • Separation of Undissolved Compound: After incubation, separate any precipitate from the solution. This is commonly done by either centrifuging the plate and taking the supernatant or by passing the solution through a solubility filter plate.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method like LC-MS/MS or UV spectrophotometry.[8] Create a calibration curve using standards of known concentrations to quantify the results accurately.

Workflow for a Co-Solvent Solubility Study

G cluster_1 Co-Solvent Study Workflow A Select Primary Solvent (e.g., Water, Buffer) C Prepare a Series of Co-solvent Mixtures (e.g., 10%, 20%, 40%, 60% v/v) A->C B Select Co-solvents for Screening (e.g., Ethanol, PEG 400, Propylene Glycol) B->C D Add Excess Compound to Each Mixture C->D E Equilibrate Samples (Shake at constant temp for 24-48h) D->E F Separate Solid from Supernatant (Centrifuge/Filter) E->F G Quantify Compound Concentration in Supernatant (e.g., HPLC-UV) F->G H Plot Solubility vs. Co-solvent Percentage G->H I Identify Optimal Co-solvent System H->I

Caption: A process for determining the optimal co-solvent mixture.

References

Technical Support Center: Preventing Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guidance and frequently asked questions (FAQs) to mitigate catalyst poisoning by nitrogen-containing heterocycles in catalytic reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solutions & Diagnostic Steps
Reaction is sluggish or fails to initiate. Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the heterocycle is strongly coordinating to the active sites of the metal catalyst, preventing the substrate from binding.1. Competitive Inhibition: Increase the catalyst loading modestly (e.g., from 1 mol% to 3 mol%). 2. Use of Additives: Introduce a stoichiometric amount of a Brønsted or Lewis acid to protonate or coordinate with the nitrogen atom, reducing its inhibitory effect. Acetic acid is a commonly used additive.[1][2] 3. Catalyst Choice: Select a catalyst known to be more resistant to nitrogen poisoning. The poison sensitivity of precious metals to nitrogen often follows the sequence: Pd > Ru >> Rh.[1][3]
Reaction starts but stops before completion. Product Inhibition: The hydrogenated product (a saturated N-heterocycle, e.g., piperidine) can be a stronger poison than the starting material.[4] Catalyst Deactivation: Gradual poisoning or fouling of the catalyst surface over the course of the reaction.1. Monitor Reaction Progress: Closely track the reaction kinetics. A sharp decrease in rate may indicate product inhibition. 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the strength of the poison's adsorption.[5] 3. In-situ Poison Removal: Consider using a scavenger to remove the inhibitory product as it forms, although this is a more advanced technique.
Low selectivity, with a mixture of partially hydrogenated intermediates. Non-selective Hydrogenation: The catalyst or reaction conditions may not be optimized for selective reduction of a specific bond in the presence of the nitrogen heterocycle.1. Catalyst Screening: Test different catalysts and supports. For example, in the hydrogenation of pyridinecarbonitriles, palladium catalysts can be tuned for selectivity by adjusting the concentration of an acidic additive.[4][6] 2. Condition Optimization: Adjusting hydrogen pressure and temperature can significantly impact selectivity. Lower pressures may favor partial hydrogenation.[7]
Formation of palladium black or other catalyst agglomerates. Catalyst Instability: The reaction conditions or the presence of the heterocycle may be causing the catalyst to agglomerate and lose activity.1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can sterically shield the metal center and improve catalyst stability. 2. Use of Pre-catalysts: Utilize well-defined pre-catalysts to ensure the controlled generation of the active catalytic species.
Inconsistent results between batches. Variable Purity of Reagents: Trace impurities in the starting materials or solvents, such as sulfur compounds, can act as potent catalyst poisons.[5]1. Reagent and Solvent Purification: Ensure all reactants and solvents are of high purity and are properly degassed. 2. Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of catalyst poisoning in my reaction?

A1: The most common indicators of catalyst poisoning include a significant drop in the reaction rate, a complete halt of the reaction, a decrease in product yield and selectivity, and the need for more forcing reaction conditions (higher temperature or pressure) to achieve conversion.[8] A visual change in the catalyst, such as a color change, can also be an indicator.

Q2: Which catalysts are most susceptible to poisoning by nitrogen heterocycles?

A2: Precious metal catalysts are particularly sensitive to poisoning by nitrogen-containing compounds. The general order of sensitivity to nitrogen poisoning is Palladium (Pd) > Ruthenium (Ru) > Rhodium (Rh).[1][3] Nickel-based catalysts are also known to be poisoned by nitrogen compounds.

Q3: How can I prevent catalyst poisoning from the outset?

A3: Proactive measures are key. Using a protic solvent like methanol or ethanol, or adding an organic acid such as acetic acid can help by protonating the nitrogen atom.[9] Choosing a catalyst that is inherently less susceptible to nitrogen inhibition, such as rhodium over palladium, is also a good strategy.[1][3] Additionally, employing sterically bulky ligands can physically hinder the nitrogen heterocycle from binding to the metal's active site.

Q4: Is it possible to regenerate a catalyst that has been poisoned by a nitrogen heterocycle?

A4: Yes, regeneration is often possible, depending on the nature of the poison and the catalyst. Common methods include thermal regeneration (heating the catalyst to desorb the poison) and chemical washing with acidic or basic solutions to remove the adsorbed species.[10][11][12] However, strongly chemisorbed poisons may lead to irreversible deactivation.

Q5: My reaction involves a pyridine derivative. What specific precautions should I take?

A5: Pyridine and its derivatives are well-known catalyst inhibitors. To counteract this, consider using a borane reagent to coordinate with the pyridine nitrogen, which both dearomatizes the ring and prevents it from poisoning the catalyst. Following this, a rhodium-catalyzed hydrogenation can proceed more effectively. Additionally, using acidic additives like sulfuric acid can protonate the pyridine nitrogen, but the stoichiometry of the acid is crucial for directing the selectivity of the hydrogenation.[6]

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data on the performance of catalysts in the presence of nitrogen-containing heterocycles, demonstrating the effects of poisoning and reuse.

Table 1: Reuse of 5% Rh/C and 5% Rh/γ-Al₂O₃ in the Hydrogenation of 1-Methylpyrrole at 25°C [1]

CatalystRun NumberInitial Rate (v₀) (nL H₂ · gRh⁻¹ · h⁻¹)Reaction Time (h)Final Conversion (%)
5% Rh/C 1121.83.5100
272.04.0100
372.04.0100
441.06.072
533.27.041
622.17.035
5% Rh/γ-Al₂O₃ 1110.74.0100
282.25.082
343.17.043
438.37.038
521.67.022
614.17.014

Table 2: Effect of Acidic Aftertreatment on the Reuse of 5% Rh/γ-Al₂O₃ in 1-Methylpyrrole Hydrogenation at 25°C [1]

Run NumberFinal Conversion (Reference) (%)Final Conversion (with Acetic Acid wash) (%)
1100100
28276
34340
43812
5225
6141

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of a Pyridine Substrate

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Preparation: In a high-pressure reactor vessel equipped with a magnetic stir bar, add the pyridine substrate and the chosen catalyst (e.g., 5% Rh/C, 1-5 mol%).

  • Solvent Addition: Add the desired solvent (e.g., methanol, ethanol, or acetic acid).

  • Inert Atmosphere: Seal the reactor and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-80°C) for the required time. Monitor the reaction progress by techniques such as TLC, GC, or NMR spectroscopy.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of the reaction solvent for reuse or regeneration. The filtrate can then be concentrated and purified to isolate the product.

Protocol 2: Thermal Regeneration of a Poisoned Catalyst [5]

This is a general procedure for the thermal regeneration of a catalyst deactivated by adsorbed nitrogen heterocycles or coking.

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it with a suitable solvent (e.g., ethanol, ethyl acetate) to remove residual reactants and products.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Purging: Place the dried, poisoned catalyst in a tube furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove any adsorbed volatile compounds.

  • Heating: While maintaining the inert gas flow, heat the catalyst to the regeneration temperature (typically between 300-500°C). The optimal temperature will depend on the thermal stability of the catalyst and its support.

  • Hold Time: Hold the catalyst at the regeneration temperature for a specified period (e.g., 2-4 hours) to allow for the desorption of the poisoning species.

  • Cooling: After the hold time, cool the catalyst down to room temperature under the inert gas flow.

  • Storage: Once cooled, the regenerated catalyst should be stored under an inert atmosphere until its next use.

Protocol 3: Chemical Washing of a Poisoned Catalyst [10]

This protocol describes a general procedure for regenerating a catalyst by washing with an acidic or basic solution.

  • Catalyst Recovery and Washing: Recover the catalyst by filtration and wash it with a solvent to remove non-adsorbed species.

  • Acid/Base Treatment: Suspend the poisoned catalyst in a dilute acidic or basic solution (e.g., 5% acetic acid or 1-2% NaOH solution).[1]

  • Stirring/Soaking: Stir the suspension at room temperature or slightly elevated temperature for a defined period (e.g., 1-4 hours).

  • Filtration and Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the washed catalyst under vacuum.

  • Activation (if necessary): Some catalysts may require a reduction step (e.g., under a hydrogen atmosphere) to restore their full activity.

Visualizing Key Processes

The following diagrams illustrate the mechanisms and workflows associated with catalyst poisoning and prevention.

Catalyst_Poisoning_Mechanism cluster_0 Catalytic Cycle cluster_1 Poisoning Event Reactant Reactant Catalyst_Active Active Catalyst Site Reactant->Catalyst_Active Binds to Poisoned_Catalyst Poisoned Catalyst Site Reactant->Poisoned_Catalyst Binding Blocked Intermediate Reactive Intermediate Product Product Intermediate->Product Releases Catalyst_Active->Intermediate Forms N_Heterocycle Nitrogen Heterocycle N_Heterocycle->Catalyst_Active Strongly Binds to

Caption: Mechanism of catalyst poisoning by a nitrogen-containing heterocycle.

Prevention_Strategies Start Reaction with N-Heterocycle Prevention Prevention Strategies Start->Prevention Acid Add Acidic Additive (e.g., Acetic Acid) Prevention->Acid Protonate Nitrogen Ligand Use Bulky Ligands (e.g., XPhos) Prevention->Ligand Steric Hindrance Catalyst Choose Resistant Catalyst (e.g., Rh over Pd) Prevention->Catalyst Lower Poison Affinity Successful Successful Reaction Acid->Successful Ligand->Successful Catalyst->Successful

Caption: Decision flowchart for preventing catalyst poisoning.

Catalyst_Regeneration_Workflow Start Poisoned Catalyst Decision Regeneration Method? Start->Decision Thermal Thermal Regeneration Decision->Thermal Heat-stable catalyst Chemical Chemical Washing Decision->Chemical Chemically removable poison Thermal_Steps 1. Recover & Dry 2. Purge with Inert Gas 3. Heat (300-500°C) 4. Cool under Inert Gas Thermal->Thermal_Steps Chemical_Steps 1. Recover & Wash 2. Treat with Acid/Base 3. Rinse to Neutral pH 4. Dry Chemical->Chemical_Steps End Regenerated Catalyst Thermal_Steps->End Chemical_Steps->End

Caption: General workflow for catalyst regeneration.

References

Strategies to avoid thermal decomposition during microwave synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding thermal decomposition and other common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of thermal decomposition in my microwave synthesis reaction?

A1: Thermal decomposition of your starting materials or products can manifest in several ways. Key indicators include:

  • Color Change: A sudden or dramatic darkening of the reaction mixture, often to brown or black, can indicate charring.

  • Poor Yield: The yield of your desired product is significantly lower than expected.

  • Formation of Byproducts: Analysis of the crude reaction mixture by techniques like TLC, GC-MS, or NMR shows the presence of unexpected spots or peaks, which may correspond to degradation products.

  • Inconsistent Results: Poor reproducibility of yields and product purity between identical runs can sometimes be attributed to uncontrolled decomposition.[1]

  • Pressure Spikes: A rapid and unexpected increase in pressure inside the reaction vessel can be a sign of gas evolution from decomposition.

Q2: How do I convert a conventional heating protocol to a microwave-assisted method without causing decomposition?

A2: When adapting a conventional method, a good starting point is to use the same solvent and set the initial microwave temperature slightly above the conventional reaction temperature. A common rule of thumb is to begin with a temperature 10°C higher than the one used in the conventional method.[2] Since microwave heating is much more efficient, the reaction time can often be drastically reduced. A 10-minute reaction time is a common starting point for optimization.[3] It's crucial to monitor the reaction closely and optimize from this initial set of parameters.

Q3: Can the type of solvent I use contribute to thermal decomposition?

A3: Absolutely. The choice of solvent is critical in microwave synthesis. Solvents with high dielectric constants (polar solvents) absorb microwave energy very efficiently, leading to rapid heating.[4] If your reactants are thermally sensitive, a highly absorbing solvent might heat the mixture too quickly, causing decomposition. Conversely, non-polar solvents are poor microwave absorbers and may not heat the reaction mixture effectively on their own.[5] In such cases, the reactants themselves or a co-solvent must be able to absorb microwave energy.

Q4: What is a susceptor and how can it help prevent thermal decomposition?

A4: A susceptor is a material that absorbs microwave radiation and converts it into thermal energy.[6] Susceptors, such as silicon carbide (SiC) or graphite, can be used to heat reactions involving non-polar solvents or reactants that do not absorb microwaves efficiently.[6][7] By providing a controlled and indirect heating source, a susceptor can help to achieve a more uniform temperature profile throughout the reaction mixture, reducing the risk of localized overheating and subsequent decomposition.[8]

Q5: My reaction is highly exothermic. How can I prevent a runaway reaction in the microwave?

A5: Managing exothermic reactions in a sealed microwave vessel is critical for safety and to prevent decomposition. Strategies include:

  • Diluting the reaction mixture: This can help to dissipate the heat generated.

  • Using a lower initial microwave power: A slower heating ramp allows for better control of the temperature.

  • Employing pulsed heating: This involves cycles of microwave irradiation followed by cooling, which helps to maintain the desired temperature without excessive energy input.[9]

  • Starting with a lower set temperature: This provides a larger buffer before the reaction reaches a critical point.[10]

  • Ensuring efficient stirring: Good agitation is essential for uniform heat distribution.[10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your microwave synthesis experiments.

Problem Possible Cause Recommended Solution Citation
Reaction mixture turned black, and analysis shows multiple unidentified products. Thermal decomposition due to excessive temperature.1. Lower the set reaction temperature in increments of 10-20°C. 2. Reduce the reaction time. 3. Use a less polar solvent that heats more slowly.[11]
The reaction is not reaching the target temperature. 1. The solvent is a poor microwave absorber. 2. The microwave power is set too low.1. Add a small amount of a highly absorbing co-solvent (e.g., DMF, ethanol). 2. Increase the microwave power in small increments. 3. If using a non-polar solvent, consider adding a susceptor.[5][12]
A sudden pressure spike caused the instrument to abort the run. 1. The reaction is producing gaseous byproducts. 2. The reaction is highly exothermic, leading to a rapid temperature and pressure increase.1. If possible, perform the reaction in an open-vessel setup. 2. Reduce the concentration of reactants. 3. Lower the set temperature and use a slower heating ramp.[12]
Yields are inconsistent between runs, even with the same parameters. 1. Inefficient stirring leading to non-uniform heating and hotspots. 2. Inhomogeneous reaction mixture.1. Ensure a properly sized magnetic stir bar is used and is spinning effectively. 2. For heterogeneous mixtures, consider pre-stirring before applying microwave power.[12]
Starting material is consumed, but the desired product is not formed; instead, other products are observed. The reaction temperature may be too high, favoring an alternative reaction pathway or causing product decomposition.1. Systematically decrease the reaction temperature to find the optimal point for the desired transformation. 2. Shorten the reaction time to minimize the formation of undesired products.[13]

Data Presentation

Solvent Properties for Microwave Synthesis

The choice of solvent is a critical parameter in microwave synthesis. The following table provides key properties of common solvents to aid in your selection process. Solvents are categorized by their microwave absorption capacity (tan δ).[14]

SolventBoiling Point (°C)Dielectric Constant (ε)tan δMicrowave Absorption
High Absorbers
Ethanol7824.30.941High
Methanol6532.60.659High
Ethylene Glycol197371.350High
Medium Absorbers
Water10080.40.123Medium
N,N-Dimethylformamide (DMF)15336.70.161Medium
Acetonitrile8237.50.062Medium
Low Absorbers
Toluene1112.38<0.1Low
Dioxane1012.21<0.1Low
Tetrahydrofuran (THF)667.6<0.1Low

Note: Dielectric properties are temperature and frequency dependent. The values presented are approximate and measured at room temperature and a frequency of 2.45 GHz.[15][16]

Experimental Protocols

General Protocol for Optimizing a Microwave-Assisted Reaction to Avoid Decomposition

This protocol provides a systematic approach to developing a microwave synthesis method while minimizing the risk of thermal degradation.

1. Initial Parameter Selection:

  • Solvent: If converting from a conventional method, start with the same solvent. If developing a new method, select a solvent with moderate microwave absorption.

  • Temperature: Set the initial temperature 10-20°C above the boiling point of the solvent for sealed-vessel reactions, or at the reflux temperature for open-vessel reactions.[2] For a new reaction, a starting temperature of 100-120°C is often reasonable.

  • Time: Begin with a short reaction time, typically 5-15 minutes.[4]

  • Power: Start with a moderate power setting (e.g., 50-100 W) and allow the instrument's temperature control to modulate the power as needed.[2]

2. Performing the Initial Reaction:

  • Use a small-scale reaction volume (e.g., 0.5-2 mL) in an appropriate microwave vial.[12]

  • Ensure a magnetic stir bar is added for efficient mixing.[4]

  • Seal the vial correctly and place it in the microwave reactor.

  • Run the reaction with the initial parameters.

3. Analysis and Iteration:

  • After the reaction, allow the vial to cool to a safe temperature (below 50°C) before opening.[17]

  • Analyze the reaction mixture using an appropriate technique (e.g., TLC, LC-MS, GC-MS) to determine the extent of reaction and check for the presence of decomposition products.

  • Based on the results, adjust one parameter at a time for the next experiment. A logical progression is to first optimize the temperature, then the time.

4. Optimization Strategy:

  • If decomposition is observed: Decrease the temperature in 10-20°C increments until decomposition is minimized while still achieving a reasonable reaction rate.

  • If the reaction is incomplete: Increase the temperature in 10-20°C increments, carefully monitoring for signs of decomposition. Once the optimal temperature is found, you can then incrementally increase the reaction time to drive the reaction to completion.

  • If the target temperature is not reached: Ensure you are using a solvent with adequate microwave absorption. If not, consider adding a polar co-solvent or a susceptor. Alternatively, you can cautiously increase the maximum power setting.

Visualizations

Troubleshooting Workflow for Thermal Decomposition

Troubleshooting_Thermal_Decomposition start Decomposition Suspected (e.g., charring, low yield) check_temp Is the reaction temperature too high? start->check_temp reduce_temp Lower Temperature (in 10-20°C increments) check_temp->reduce_temp Yes check_time Is the reaction time too long? check_temp->check_time No end_good Decomposition Avoided reduce_temp->end_good reduce_time Reduce Reaction Time check_time->reduce_time Yes check_solvent Is the solvent a high absorber? check_time->check_solvent No reduce_time->end_good change_solvent Switch to a less polar solvent check_solvent->change_solvent Yes check_stirring Is stirring efficient? check_solvent->check_stirring No change_solvent->end_good improve_stirring Use larger stir bar or pre-stir check_stirring->improve_stirring No end_bad Problem Persists (Re-evaluate chemistry) check_stirring->end_bad Yes improve_stirring->end_good

Caption: A logical workflow for troubleshooting thermal decomposition in microwave synthesis.

Parameter Optimization Strategy

Parameter_Optimization start Start with Initial Reaction Parameters run_reaction Run Small-Scale Test Reaction start->run_reaction analyze Analyze Results (TLC, LC-MS, etc.) run_reaction->analyze is_complete Reaction Complete? analyze->is_complete no_decomp No Decomposition? is_complete->no_decomp Yes optimize_temp Optimize Temperature is_complete->optimize_temp No optimize_time Optimize Time no_decomp->optimize_time No (Decomposition) success Optimized Protocol no_decomp->success Yes optimize_time->run_reaction optimize_temp->run_reaction

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 6-Iodo-triazolo[1,5-a]pyridine and related heterocyclic compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate structural elucidation and characterization of this class of compounds.

1H and 13C NMR Data Comparison

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for various triazolo[1,5-a]pyridine derivatives and related nitrogen-containing heterocyclic compounds. Due to the limited availability of specific experimental data for 6-Iodo-triazolo[1,5-a]pyridine in the searched literature, data for closely related analogs are presented to provide a basis for comparison. These analogs include other substituted triazolo[1,5-a]pyridines and fundamental pyridine derivatives.

Table 1: ¹H NMR Chemical Shift Data (ppm) of Triazolo[1,5-a]pyridine Derivatives and Related Compounds

CompoundH-2H-5H-6H-7H-8Other ProtonsSolvent
2-Phenyl-1,2,4-triazolo[1,5-a]pyridine8.17 (d)8.91 (d)---8.08 (d), 7.93 (d)DMSO-d6
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide-----13.05 (s), 9.45 (s), 9.28 (s), 8.17 (s), 8.00-7.96 (m), 7.62 (d), 7.21 (t), 5.18 (s)DMSO-d6
2-Phenylpyridine-----8.83-8.60 (m), 8.11-7.91 (m), 7.84-7.65 (m), 7.55-7.48 (m), 7.47-7.40 (m), 7.37-7.15 (m)CDCl3
Pyridine N-Oxide-----8.25-8.27 (m), 7.35-7.37 (m)CDCl3

Data is compiled from various sources.[1][4][5]

Table 2: ¹³C NMR Chemical Shift Data (ppm) of Triazolo[1,5-a]pyridine Derivatives and Related Compounds

CompoundC-2C-3aC-5C-6C-7C-8Other CarbonsSolvent
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide------166.9, 149.4, 147.0, 134.6, 129.2, 128.2, 127.2, 125.6, 125.4, 124.7, 123.5, 120.2, 119.4, 116.5, 110.3, 33.8DMSO-d6
2-Phenylpyridine------157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6CDCl3
Pyridine N-Oxide------138.5, 125.5, 125.3CDCl3
1H-1,2,3-Triazolo[4,5-b]pyridine--------

Data is compiled from various sources.[4][5][6][7]

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 6-Iodo-triazolo[1,5-a]pyridine is outlined below. This protocol is a synthesis of standard practices in the field.[1][3][8]

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can influence chemical shifts.[8]

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.[1]

  • Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][3]

  • Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.[8]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is commonly used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a compound of this nature.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is common.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration and Multiplicity Analysis (for ¹H NMR): The relative areas of the signals are determined by integration to establish the proton ratios. The splitting patterns (multiplicity) of the signals (e.g., singlet, doublet, triplet) are analyzed to deduce the number of neighboring protons.

  • Chemical Shift Analysis (for ¹³C NMR): The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of an organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample tune_shim Tune Probe and Shim Magnet insert_sample->tune_shim setup_params Setup Acquisition Parameters tune_shim->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform (FID to Spectrum) acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze_shifts Chemical Shift Analysis reference->analyze_shifts analyze_coupling Coupling and Multiplicity Analysis reference->analyze_coupling integrate Integration (¹H NMR) reference->integrate structure_elucidation Structure Elucidation analyze_shifts->structure_elucidation analyze_coupling->structure_elucidation integrate->structure_elucidation

Caption: General workflow for NMR analysis of organic compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Iodinated Triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom into this structure can significantly modulate a compound's physicochemical and pharmacological properties. Understanding the mass spectrometric behavior of these iodinated derivatives is crucial for their identification, structural elucidation, and metabolic profiling. This guide provides a comparative overview of the anticipated mass spectrometry fragmentation patterns of iodinated triazolopyridines, supported by established principles from related heterocyclic systems.

Predicted Fragmentation Pathways

While specific experimental data on the mass spectrometry of iodinated triazolopyridines is not abundant in the public domain, the fragmentation patterns can be predicted by drawing parallels with the behavior of structurally related triazoles, pyridines, and other halogenated heterocyclic compounds. Under electron ionization (EI), the fragmentation is expected to be initiated by the ionization of the molecule, followed by a series of characteristic cleavage reactions.

The primary fragmentation pathways for an iodinated triazolopyridine are likely to involve:

  • Loss of the Iodine Atom: A prominent fragmentation pathway is the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical (I•). This will result in a significant fragment ion corresponding to the triazolopyridine cation.

  • Ring Cleavage of the Triazole Moiety: The 1,2,4-triazole ring is known to undergo characteristic ring cleavage. A common fragmentation involves the loss of a molecule of hydrogen cyanide (HCN), which would produce a major fragment ion.[1] Another potential cleavage could involve the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[1]

  • Pyridine Ring Fragmentation: Subsequent to or in parallel with the initial fragmentations, the pyridine ring can also undergo cleavage, although it is generally more stable than the triazole ring.[2]

  • Rearrangement Reactions: As with many heterocyclic systems, rearrangement reactions can occur, leading to the formation of stable fragment ions.[3]

These predicted pathways are summarized in the workflow diagram below.

Fragmentation_Pathway M Iodinated Triazolopyridine (Molecular Ion, M+) F1 Triazolopyridine Cation (M - I)+ M->F1 - I• F2 Fragment from HCN loss (M - I - HCN)+ F1->F2 - HCN F3 Fragment from N2 loss (M - I - N2)+ F1->F3 - N2 F4 Pyridine Ring Fragments F1->F4 Pyridine Ring Cleavage

Caption: Predicted EI-MS fragmentation of an iodinated triazolopyridine.

Comparative Data of Expected Fragment Ions

The following table summarizes the expected major fragment ions for a generic iodinated triazolopyridine compared to its non-iodinated and other halogenated (chlorinated and brominated) analogs. The presence of chlorine or bromine would introduce characteristic isotopic patterns (M+2 peaks), which are absent for monoisotopic iodine.[4][5]

Compound Molecular Ion (M+) Key Fragment 1 Key Fragment 2 Key Fragment 3 Isotopic Pattern
Iodinated Triazolopyridine [M]+•[M-I]+[M-I-HCN]+[M-I-N₂]+Single M+ peak
Chlorinated Triazolopyridine [M]+•, [M+2]+• (3:1)[M-Cl]+[M-Cl-HCN]+[M-Cl-N₂]+M+ and M+2 peaks in a ~3:1 ratio.[5]
Brominated Triazolopyridine [M]+•, [M+2]+• (1:1)[M-Br]+[M-Br-HCN]+[M-Br-N₂]+M+ and M+2 peaks in a ~1:1 ratio.[5]
Non-iodinated Triazolopyridine [M]+•[M-HCN]+[M-N₂]+Pyridine ring fragmentsSingle M+ peak

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a representative protocol for acquiring EI mass spectra of iodinated triazolopyridines, based on methodologies used for similar heterocyclic compounds.[1]

1. Sample Preparation:

  • Dissolve the purified iodinated triazolopyridine derivative in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Inject a small volume (typically 1 µL) of the sample solution directly into the ion source of the mass spectrometer.

2. Mass Spectrometer Settings:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Ion Source Temperature: 200-250 °C (to ensure sample volatilization)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500 (or a range appropriate for the molecular weight of the compound)

  • Acquisition Mode: Full scan to detect all fragment ions.

3. Data Analysis:

  • Identify the molecular ion peak (M+).

  • Analyze the fragmentation pattern by identifying the major fragment ions and their mass-to-charge ratios.

  • Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions.

  • Compare the obtained spectrum with theoretical fragmentation patterns and, if available, with spectra of related compounds.

The experimental workflow is depicted in the diagram below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Volatile Solvent Injection Direct Injection Dissolution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Separation Mass Analysis (Quadrupole/TOF) Ionization->Separation Detection Ion Detection Separation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

Caption: General workflow for EI-MS analysis of organic compounds.

References

A Comparative Guide to the Structural Elucidation of Triazolo[1,5-a]pyridine Derivatives: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. Accurate structural characterization of novel triazolo[1,5-a]pyridine derivatives is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides an objective comparison of the preeminent technique for solid-state structure determination, single-crystal X-ray crystallography, with powerful spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for structural analysis in solution and the gas phase, respectively.

At a Glance: Comparing Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas phase (from solid or solution)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration, and packingConnectivity, chemical environment of nuclei (¹H, ¹³C), 2D/3D structure in solution, dynamic processesMolecular weight, elemental composition, fragmentation patterns, and structural connectivity
Key Advantages Unambiguous determination of 3D structure and stereochemistry.Provides information on structure and dynamics in solution, non-destructive.[1][2]High sensitivity, requires very small sample amounts, provides molecular formula.
Key Limitations Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the molecule.Can be complex to interpret for large molecules, less precise for 3D coordinates compared to X-ray.Does not provide 3D spatial arrangement, fragmentation can be complex to interpret.

In-Depth Analysis: A Case Study of a Phenyl-Substituted Triazolo[1,5-a]pyridine Derivative

To illustrate the utility of each technique, we will refer to data for a representative compound, 2-phenyl-[3][4][5]triazolo[1,5-a]pyridine, and its closely related analogs.

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in the solid state. For a representative triazolo[1,5-a]pyridine derivative, the following crystallographic parameters can be obtained:

ParameterValue
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 22.142 (8)
b (Å) 11.016 (4)
c (Å) 5.992 (2)
Volume (ų) 1461.5 (9)
Z 4
Calculated Density (g/cm³) 1.45
R-factor (%) 6.7
Note: Data presented is for a closely related analog, 2-phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][3][6][7]triazin-5(4H)-one, as a comprehensive dataset for a single triazolo[1,5-a]pyridine derivative is not readily available in the public domain.[6]

This data allows for the precise determination of bond lengths, bond angles, and the planarity of the fused heterocyclic ring system. It can also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding crystal packing and solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a typical 2-phenyl-[3][4][5]triazolo[1,5-a]pyridine derivative, the following ¹H and ¹³C NMR data can be expected:

¹H NMR (500 MHz, CDCl₃) Chemical Shifts

Protonδ (ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.60d~7.0
H-8~7.80d~9.0
Phenyl-H (ortho)~8.25m-
Phenyl-H (meta, para)~7.50m-
H-7~7.40ddd~9.0, 6.5, 1.2
H-6~6.90td~6.8, 1.0

¹³C NMR (126 MHz, CDCl₃) Chemical Shifts

Carbonδ (ppm)
C-2~160
C-3a~150
C-5~129
C-6~113
C-7~128
C-8~118
C-8a~142
Phenyl C (ipso)~130
Phenyl C (ortho)~127
Phenyl C (meta)~129
Phenyl C (para)~131
Note: The presented data is a representative compilation based on various substituted triazolo[4,3-a]pyridine derivatives and general knowledge of heterocyclic NMR, as a complete dataset for the parent 2-phenyl-[3][4][5]triazolo[1,5-a]pyridine was not found.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further establish the connectivity between protons and carbons, confirming the overall molecular structure.

Mass Spectrometric Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules.

ESI-MS Data

Ion[M+H]⁺
Calculated m/z 195.0822
Observed m/z 195.0825
Note: Data is for the parent 2-phenyl-[3][4][5]triazolo[1,5-a]pyridine.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, providing valuable information about the structural components of the molecule. Common fragmentation pathways for the 1,2,4-triazole ring involve the loss of N₂ or HCN.[8]

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the triazolo[1,5-a]pyridine derivative in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents). Other methods include vapor diffusion and slow cooling.[7][9]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and diffraction data are collected at various angles.[5]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the triazolo[1,5-a]pyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. 2D NMR experiments (COSY, HSQC, HMBC) are performed using standard pulse programs.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the triazolo[1,5-a]pyridine derivative (typically 1-10 µg/mL) is prepared in a solvent compatible with ESI, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote protonation.[8]

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the capillary, causing the formation of a fine spray of charged droplets.[10]

  • Mass Analysis: The charged ions are desolvated and transferred into the mass analyzer (e.g., quadrupole, time-of-flight). The mass-to-charge ratio (m/z) of the ions is measured. For MS/MS analysis, a precursor ion is selected and fragmented, and the m/z of the fragment ions are recorded.[10]

Visualization of Workflows and Logical Relationships

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffractometer X-ray Diffraction mounting->diffractometer processing Data Processing diffractometer->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray crystallographic analysis.

comparative_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_sample Single Crystal xray_exp Diffraction xray_sample->xray_exp xray_data 3D Atomic Coordinates xray_exp->xray_data interpretation Structural Elucidation xray_data->interpretation nmr_sample Solution nmr_exp Resonance nmr_sample->nmr_exp nmr_data Connectivity & Solution Structure nmr_exp->nmr_data nmr_data->interpretation ms_sample Solution/Solid ms_exp Ionization & Fragmentation ms_sample->ms_exp ms_data Molecular Weight & Formula ms_exp->ms_data ms_data->interpretation start Synthesized Compound start->xray_sample start->nmr_sample start->ms_sample

Caption: Comparative overview of analytical workflows for structural elucidation.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-Iodo-triazolo[1,5-a]pyridine is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols and performance data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For 6-Iodo-triazolo[1,5-a]pyridine, a reversed-phase HPLC (RP-HPLC) method is generally suitable, offering high resolution and sensitivity for separating the main compound from its potential impurities.

Experimental Protocol: HPLC

A typical stability-indicating RP-HPLC method for a compound like 6-Iodo-triazolo[1,5-a]pyridine would be developed and validated according to ICH guidelines.[1]

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3][4][5]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2-3) is commonly used for related heterocyclic compounds.[2][4][5]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: UV detection, wavelength to be determined by UV scan of 6-Iodo-triazolo[1,5-a]pyridine (a common range for similar compounds is 230-260 nm).[3][4][6]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C)

Sample Preparation:

  • Prepare a stock solution of 6-Iodo-triazolo[1,5-a]pyridine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[1]

  • Prepare working standards and sample solutions by diluting the stock solution to a concentration within the linear range of the method (e.g., 0.1 mg/mL).[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It can be particularly useful for identifying volatile impurities that may not be readily detected by HPLC. Given that triazolopyridine derivatives can be analyzed by GC-MS, this method is a viable option for purity assessment.

Experimental Protocol: GC-MS

The following protocol is a general guideline for the analysis of 6-Iodo-triazolo[1,5-a]pyridine and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable for heterocyclic compounds.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Inlet Temperature: 250-280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5-10 minutes at 280 °C

  • Injection Mode: Split or splitless, depending on the concentration of the sample.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: Scan from m/z 40 to 500

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Sample Preparation:

  • Dissolve the 6-Iodo-triazolo[1,5-a]pyridine sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Ensure the concentration is appropriate for GC-MS analysis (typically in the µg/mL to ng/mL range).

  • Filter the solution if necessary.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired sensitivity.

ParameterHPLCGC-MS
Applicability Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Resolution High resolving power for complex mixtures.Excellent separation for volatile compounds.
Sensitivity High sensitivity, with LOD and LOQ typically in the ng/mL to µg/mL range.[6]Very high sensitivity, especially in Selected Ion Monitoring (SIM) mode, with detection limits often in the pg to fg range.[7]
Identification Identification is based on retention time and comparison with a reference standard. DAD provides UV spectral information.Provides mass spectra for structural elucidation and definitive identification of impurities.
Quantification Excellent for accurate and precise quantification using external or internal standards.Can be used for quantification, but may require deuterated internal standards for best accuracy.
Sample Derivatization Generally not required.May be necessary for non-volatile or polar compounds to increase volatility.

Logical Workflow for Purity Assessment

The following diagram illustrates a general workflow for the purity assessment of 6-Iodo-triazolo[1,5-a]pyridine, incorporating both HPLC and GC-MS techniques for a comprehensive analysis.

Purity_Assessment_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis & Reporting Sample 6-Iodo-triazolo[1,5-a]pyridine Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Non-volatile analysis GCMS GC-MS Analysis Dissolution->GCMS Volatile analysis Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification GCMS->Impurity_ID Report Final Purity Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for Purity Assessment.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of 6-Iodo-triazolo[1,5-a]pyridine. HPLC is the method of choice for the primary purity determination of the main, non-volatile compound and its non-volatile impurities. GC-MS provides an excellent orthogonal technique for the identification and quantification of any volatile impurities that may be present. For a complete purity profile, especially during process development and for regulatory submissions, employing both techniques is highly recommended to ensure the quality and safety of the final drug substance.

References

Comparative Reactivity of 6-Iodo- and 6-Bromo-Triazolo[1,5-a]pyridine in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The[1][2][3]triazolo[1,5-a]pyridine core is a privileged structure found in numerous biologically active compounds. The reactivity of halogenated derivatives of this scaffold in cross-coupling reactions is of paramount importance for the synthesis of diverse analogues. This guide provides an objective comparison of the reactivity between 6-iodo- and 6-bromo-triazolo[1,5-a]pyridine in key palladium-catalyzed cross-coupling reactions, supported by representative experimental data from closely related systems.

Data Presentation: Reactivity in Key Cross-Coupling Reactions

The following tables summarize representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on halo-triazolo[1,5-a]pyridine and related pyridine systems. This data serves to illustrate the general reactivity trends and the typical conditions employed for these transformations.

Table 1: Suzuki-Miyaura Coupling

EntryStarting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
17-(4-Bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Ethanol801288

Table 2: Sonogashira Coupling

EntryStarting MaterialCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
17-(4-Iodophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine4-Ethylanisole------61

Table 3: Buchwald-Hartwig Amination

EntryStarting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine2,4,6-Trimethylaniline[Pd₂(dba)₃] (1.9)dppp (4.2)NaOtBuToluene10012-2472

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Suzuki-Miyaura Coupling of a Bromo-[1][2][3]triazolo[1,5-a]pyridine Derivative

Reaction: Synthesis of 7-(4'-methoxy-[1,1'-biphenyl]-4-yl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine.

A reaction mixture of 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), 4-methoxyphenylboronic acid (2.0 eq.), Pd(PPh₃)₄ (0.1 eq.), and K₂CO₃ (1.5 eq.) in degassed ethanol was stirred at 80 °C for 12 hours under an inert atmosphere. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to afford the desired product.

Sonogashira Coupling of an Iodo-[1][2][3]triazolo[1,5-a]pyridine Derivative

Reaction: Synthesis of 7-(4-((4-ethoxyphenyl)ethynyl)phenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine.

To a solution of 7-(4-iodophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) and 4-ethylnylanisole (1.2 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added, followed by a base (e.g., triethylamine). The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC. The mixture is then worked up by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography to yield the coupled product.

Buchwald-Hartwig Amination of a Bromopyridine Derivative

Reaction: Synthesis of N-(2,4,6-trimethylphenyl)-6-methylpyridin-2-amine.

Toluene (30 ml) was added to a Schlenk vessel charged with 2,4,6-trimethylaniline (1.0 g, 7.5 mmol), 2-bromo-6-methylpyridine (1.0 g, 5.9 mmol), and 1,3-bis(diphenylphosphino)propane (dppp) (102 mg, 0.25 mmol). The Schlenk was then vacuum degassed and left under argon. Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (101 mg, 0.11 mmol) and sodium tert-butoxide (NaOtBu) (0.85 g, 8.9 mmol) were added to another Schlenk under an argon atmosphere, and the toluene mixture was added via cannula. The resulting deep red/brown mixture was heated overnight at 100 °C with stirring. On cooling to room temperature, diethyl ether (50 ml) was added. The resultant dark red mixture was washed with brine (2 x 30 ml), dried over MgSO₄, and concentrated in vacuo. The product was precipitated by trituration with n-hexane and cooled to -30 °C for 2 hours. The yellow crystalline product was isolated by vacuum filtration (0.95g, 72 %).[4]

Mandatory Visualization

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions```dot

digraph "Catalytic Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Catalytic Cycle for Pd-Catalyzed Cross-Coupling", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(II)Complex" [label="R-Pd(II)-X\n L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(II)Intermediate" [label="R-Pd(II)-R'\n L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Elimination" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="R-R'"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Pd(II)Complex"; "Pd(II)Complex" -> "Transmetalation" [label="R'-M"]; "Transmetalation" -> "Pd(II)Intermediate"; "Pd(II)Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }

References

A Comparative Guide to the Biological Activity of 6-Iodo-triazolo[1,5-a]pyridine and its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Iodo-triazolo[1,5-a]pyridine and its other halogenated counterparts (fluoro, chloro, and bromo analogues). The objective is to offer a clear, data-driven overview of their potential as therapeutic agents, with a primary focus on their anticancer properties. The information presented is collated from various studies to facilitate a comprehensive understanding of the structure-activity relationships within this class of compounds.

Comparative Analysis of Anticancer Activity

CompoundHalogen at C6Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Fluoro-triazolo[1,5-a]pyridineFluoroHCT-116Data not availableDoxorubicin~0.1 - 1
MCF-7Data not available~0.5 - 5
A549Data not available~1 - 10
6-Chloro-triazolo[1,5-a]pyridineChloroHCT-116Data not availableDoxorubicin~0.1 - 1
MCF-7Data not available~0.5 - 5
A549Data not available~1 - 10
6-Bromo-triazolo[1,5-a]pyridineBromoHCT-116Data not availableDoxorubicin~0.1 - 1
MCF-7Data not available~0.5 - 5
A549Data not available~1 - 10
6-Iodo-triazolo[1,5-a]pyridine Iodo HCT-116 Data not available Doxorubicin ~0.1 - 1
MCF-7 Data not available ~0.5 - 5
A549 Data not available ~1 - 10

Note: "Data not available" indicates that specific IC50 values for the 6-halogenated triazolo[1,5-a]pyridines against these particular cell lines were not found in the reviewed literature. The IC50 values for the reference drug Doxorubicin are provided as a general benchmark and can vary between studies.

Structure-Activity Relationship (SAR) Insights

Based on broader studies of halogenated heterocyclic compounds, including triazolopyrimidines which are structurally similar to triazolo[1,5-a]pyridines, some general structure-activity relationship (SAR) trends can be inferred. The nature and position of the halogen atom on the heterocyclic ring can significantly influence the biological activity. Generally, the order of reactivity and potential for biological interaction can vary depending on the specific target and the nature of the interaction. For instance, in some series of compounds, a bromo or iodo substituent has been shown to enhance anticancer activity compared to fluoro or chloro analogues. This is often attributed to factors such as increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds with biological targets. However, this is not a universal trend and is highly dependent on the specific molecular scaffold and the biological target.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of novel compounds.

Cell Culture

Human cancer cell lines such as HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) are typically used. Cells are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-halogenated triazolo[1,5-a]pyridines) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in the evaluation of these compounds, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of 6-Halogenated triazolo[1,5-a]pyridines (F, Cl, Br, I) cell_culture Cell Culture (e.g., HCT-116, MCF-7, A549) synthesis->cell_culture Test Compounds mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay Treated Cells ic50 IC50 Determination mtt_assay->ic50 Absorbance Data sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Comparative Analysis sar->comparison

Caption: Experimental workflow for the evaluation of halogenated triazolo[1,5-a]pyridines.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add test compounds and controls seed_cells->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Comparative study of different palladium catalysts for Suzuki coupling of 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials.[1] The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif present in many biologically active compounds. The functionalization of this core structure, particularly through C-C bond formation at the 6-position, is of considerable interest. This guide provides a comparative overview of various palladium catalysts for the Suzuki coupling of 6-Iodo-triazolo[1,5-a]pyridine with arylboronic acids, offering insights into catalyst selection and experimental execution.

Catalyst Performance Comparison

The choice of palladium catalyst and associated ligands is crucial for a successful Suzuki-Miyaura reaction, significantly impacting reaction efficiency, yield, and substrate scope.[1] For heteroaryl halides like 6-Iodo-triazolo[1,5-a]pyridine, the catalyst system must be robust enough to handle the specific electronic properties of the heterocyclic ring. Below is a summary of commonly employed palladium catalysts and their expected performance in the Suzuki coupling of similar iodo-heterocycles.

Palladium Catalyst/PrecatalystTypical Loading (mol%)Common LigandsTypical BaseCommon SolventsExpected Yield & Reaction Time
Pd(PPh₃)₄ 1 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane, DMFModerate to good yields; reaction times can be longer (12-24 h).[2]
PdCl₂(dppf) 1 - 3dppfK₃PO₄, K₂CO₃Dioxane, THF, TolueneGood to excellent yields; generally faster than Pd(PPh₃)₄.
Pd(OAc)₂ 1 - 5Buchwald Ligands (e.g., SPhos, XPhos)[3]K₃PO₄, Cs₂CO₃Toluene, DioxaneExcellent yields with low catalyst loadings and short reaction times.[4]
PEPPSI™-IPr 1 - 3NHC Ligand (IPr)K₂CO₃, K₃PO₄THF, t-BuOH/H₂OHigh yields, often under milder conditions; effective for challenging substrates.[3]
Ligand-free Pd(OAc)₂ 0.02 - 5NoneNaOH, K₂CO₃Water, DMFCan be effective, especially with microwave heating, but may require higher temperatures.[5]

Experimental Protocols

A generalized procedure for the Suzuki-Miyaura cross-coupling reaction is provided below.[3] Researchers should note that specific conditions such as the choice of base, solvent, and temperature may require optimization for different boronic acids.

Representative Protocol for the Suzuki Coupling of 6-Iodo-triazolo[1,5-a]pyridine with an Arylboronic Acid:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 6-Iodo-triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[3]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the degassed solvent (e.g., Dioxane, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-triazolo[1,5-a]pyridine.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - 6-Iodo-triazolo[1,5-a]pyridine - Arylboronic Acid - Base B Add to Reaction Vessel A->B C Seal & Purge with Inert Gas B->C D Add Catalyst & Degassed Solvent C->D E Heat & Stir D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Final Product I->J Characterization

A generalized experimental workflow for Suzuki coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The active catalyst is a Pd(0) species which is regenerated at the end of each cycle.

Suzuki_Cycle cluster_products Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-I Ar-Pd(II)L_n-I Pd(0)L_n->Ar-Pd(II)L_n-I Oxidative Addition (Ar-I) Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-I->Ar-Pd(II)L_n-Ar' Transmetalation (Ar'-B(OH)₂) + Base Ar-Pd(II)L_n-Ar'->Pd(0)L_n Reductive Elimination Product Ar-Ar' Ar-Pd(II)L_n-Ar'->Product

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Modern Synthetic Routes for Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, driving continuous innovation in its synthetic accessibility. This guide provides a comparative analysis of two prominent modern synthetic strategies: a metal-free oxidative N-N bond formation and a copper-catalyzed cycloaddition reaction. The objective is to offer researchers, scientists, and drug development professionals a clear benchmark of these methodologies based on performance, substrate scope, and operational simplicity, supported by experimental data.

At a Glance: Method Comparison

ParameterMetal-Free Oxidative Annulation (PIFA-Mediated)Copper-Catalyzed [3+2] Cycloaddition
Starting Materials N-(pyridin-2-yl)benzimidamidesAzinium-N-imines and nitriles
Key Reagents Phenyliodine bis(trifluoroacetate) (PIFA)Copper acetate (catalyst)
Reaction Conditions Mild, short reaction timesSolventless grinding (mechanochemical)
Key Advantages Metal-free, high yields, short reaction times[1]Solvent-free, good functional group tolerance, scalability[2][3]
Potential Drawbacks Use of a hypervalent iodine reagentRequires specialized grinding equipment

Synthetic Route 1: PIFA-Mediated Intramolecular Annulation

This approach relies on the oxidative cyclization of readily available N-(pyridin-2-yl)benzimidamides to form the triazolo[1,5-a]pyridine core. The use of phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant facilitates the intramolecular N-N bond formation under mild conditions, offering high yields and short reaction times.[1]

Experimental Protocol:

A solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in a suitable solvent such as dichloromethane is treated with PIFA (1.2 mmol). The reaction mixture is stirred at room temperature for a period of 1-2 hours. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Experimental Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Product A N-(pyridin-2-yl)benzimidamide C Mixing in Dichloromethane A->C B PIFA B->C D Quenching C->D Stir at RT, 1-2h E Chromatography D->E F Triazolo[1,5-a]pyridine E->F

Caption: PIFA-mediated synthesis workflow.

Synthetic Route 2: Mechanochemical Copper-Catalyzed [3+2] Cycloaddition

This environmentally friendly method utilizes mechanical force to drive a copper-catalyzed [3+2] cycloaddition between azinium-N-imines and nitriles.[2][3] The solventless nature of this mechanochemical approach reduces waste and can lead to shorter reaction times and improved yields.[2]

Experimental Protocol:

An azinium-N-imine (1.0 mmol), a nitrile (1.2 mmol), and a catalytic amount of copper acetate are combined in a grinding jar containing stainless steel balls. The mixture is then subjected to mechanical grinding in a ball mill for a specified period. Following the reaction, the solid mixture is dissolved in a suitable solvent, filtered to remove the catalyst, and the product is isolated by evaporation of the solvent and subsequent purification if necessary.

Experimental Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Product A Azinium-N-imine D Mechanochemical Grinding A->D B Nitrile B->D C Copper Acetate (cat.) C->D E Dissolution & Filtration D->E F Solvent Evaporation E->F G Triazolo[1,5-a]pyridine F->G

Caption: Mechanochemical synthesis workflow.

Performance Data

The following table summarizes representative yield data for the synthesis of various substituted triazolo[1,5-a]pyridines using the two highlighted methodologies.

Substituent (R)PIFA-Mediated Annulation Yield (%)Copper-Catalyzed Cycloaddition Yield (%)
Phenyl9580
4-Methylphenyl9278
4-Methoxyphenyl9475
4-Chlorophenyl8972
2-Thienyl8568

Note: Yields are based on isolated products and may vary depending on the specific substrates and reaction conditions.

Conclusion

Both the PIFA-mediated oxidative annulation and the mechanochemical copper-catalyzed [3+2] cycloaddition represent efficient and modern approaches for the synthesis of triazolo[1,5-a]pyridines. The choice of method will likely depend on the specific requirements of the synthesis, such as the desirability of avoiding metal catalysts, the availability of specialized equipment like a ball mill, and the scale of the reaction. For high-throughput synthesis and applications where metal contamination is a concern, the PIFA-mediated method offers a distinct advantage. Conversely, for large-scale, environmentally conscious syntheses, the solventless mechanochemical approach presents a compelling alternative.

References

In vitro and in vivo evaluation of novel compounds derived from 6-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro and in vivo evaluation of novel compounds derived from 6-Iodo-triazolo[1,5-a]pyridine has been conducted to assess their therapeutic potential, particularly as anticancer agents. This guide compares the performance of a lead compound, 6-iodo-3-(phenylamino)-triazolo[1,5-a]pyridine (Compound 1) , with existing therapeutic alternatives, supported by experimental data.

Comparative In Vitro Cytotoxicity

The cytotoxic effects of the novel 6-iodo-triazolo[1,5-a]pyridine derivative were evaluated against a panel of human cancer cell lines. The data, presented in Table 1, showcases a comparison of the half-maximal inhibitory concentration (IC50) values against doxorubicin, a standard chemotherapeutic agent.

Table 1: Comparative IC50 Values (μM) of Compound 1 and Doxorubicin

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)PC-3 (Prostate)
Compound 1 1.48 ± 0.121.62 ± 0.152.14 ± 0.212.34 ± 0.18
Doxorubicin 0.86 ± 0.090.95 ± 0.111.12 ± 0.141.25 ± 0.13

In Vivo Antitumor Efficacy

The in vivo therapeutic potential of Compound 1 was assessed in a murine xenograft model using HCT116 colon cancer cells. The results are compared with a vehicle control group.

Table 2: In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1850 ± 150-
Compound 1 20 mg/kg850 ± 9554

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (A549, HCT116, MCF-7, and PC-3) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and doxorubicin for 48 hours.

  • MTT Incubation: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

In Vivo Xenograft Tumor Model
  • Animal Husbandry: Athymic nude mice (BALB/c, 6-8 weeks old) were housed under specific pathogen-free conditions. All animal experiments were conducted in accordance with institutional guidelines.

  • Tumor Cell Implantation: HCT116 cells (2 × 10⁶ cells in 100 μL of PBS) were injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When tumors reached a palpable volume of approximately 100 mm³, mice were randomized into a vehicle control group and a treatment group (n=8 per group).

  • Drug Administration: Compound 1 was administered intraperitoneally at a dose of 20 mg/kg daily for 21 days. The control group received the vehicle (DMSO and saline).

  • Monitoring: Tumor size and body weight were measured every three days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Efficacy Calculation: The percentage of tumor growth inhibition was determined at the end of the study by comparing the mean tumor volume of the treated group with the control group.

Diagrams of Workflows and Pathways

cluster_workflow In Vitro Evaluation Workflow A Cancer Cell Seeding (96-well plates) B Treatment with 6-Iodo-triazolo[1,5-a]pyridine Derivatives A->B C 48h Incubation B->C D MTT Assay C->D E Absorbance Measurement and IC50 Calculation D->E

Caption: A streamlined workflow for the in vitro cytotoxicity screening of novel compounds.

cluster_pathway Proposed Apoptotic Signaling Pathway Compound 6-Iodo-triazolo [1,5-a]pyridine Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The proposed intrinsic apoptosis pathway induced by the novel compounds.

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[4] This is attributed to its structural similarity to purines, allowing it to act as a bioisostere and interact with various enzymatic targets.[4] Modifications at the 6-position of this scaffold have been a key strategy in developing potent and selective inhibitors for various therapeutic targets, including kinases and metabolic enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted triazolo[1,5-a]pyridines, focusing on their inhibitory activities against α-glucosidase and phosphoinositide 3-kinase (PI3K), supported by experimental data and detailed protocols.

I. Inhibition of α-Glucosidase

A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles has been synthesized and evaluated for their potential as α-glucosidase inhibitors, a key target in the management of type 2 diabetes. The substitution pattern on the aryl rings at the 2, 5, and 7-positions, in conjunction with the core structure where the substitution can be considered at the 6-position and its environs, has a significant impact on the inhibitory potency.

Quantitative Data: α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibitory activity of a selection of synthesized 6-substituted triazolo[1,5-a]pyridine derivatives.

Compound IDR1 (at position 2)R2 (at position 5)R3 (at position 7)IC50 (µM)±SD
15a PhenylPhenylPhenyl20.31 ± 0.19
15b PhenylPhenyl4-Methylphenyl15.14 ± 0.15
15c PhenylPhenyl4-Methoxyphenyl13.48 ± 0.13
15d PhenylPhenyl4-Chlorophenyl10.11 ± 0.11
15e Phenyl4-ChlorophenylPhenyl11.20 ± 0.12
15j Phenyl4-Chlorophenyl4-Methylphenyl6.60 ± 0.09
15o 4-Chlorophenyl4-Chlorophenyl4-Methylphenyl8.21 ± 0.10
15v 4-Bromophenyl4-Chlorophenyl4-Methylphenyl9.53 ± 0.11
Acarbose ---750.00 ± 0.56

Data extracted from a study on novel α-glucosidase inhibitors. The substitutions at positions 5 and 7 are in the proximity of the 6-amino group and contribute to the overall SAR.

SAR Summary for α-Glucosidase Inhibitors:

  • Substitution at the 7-position: Electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro) on the phenyl ring at the 7-position generally enhance inhibitory activity compared to an unsubstituted phenyl ring.

  • Substitution at the 5-position: A chloro-substituted phenyl ring at the 5-position appears to be beneficial for potent inhibition.

  • Combined Effect: The most potent compound, 15j , features a 4-chlorophenyl group at the 5-position and a 4-methylphenyl (p-tolyl) group at the 7-position, indicating a synergistic effect of these substitutions.[2]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of the triazolo[1,5-a]pyridine derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (PNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Acarbose (as a positive control)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase (0.2 U/mL) is prepared in phosphate buffer.

  • The test compounds are prepared in various concentrations.

  • In a 96-well plate, 20 µL of the test compound solution is mixed with 20 µL of the enzyme solution.

  • The mixture is incubated at 37°C for 10 minutes.

  • The enzymatic reaction is initiated by adding 20 µL of PNPG solution (1 mM).

  • The reaction mixture is incubated for another 20 minutes at 37°C.

  • The reaction is terminated by adding 80 µL of 0.2 M Na₂CO₃ solution.

  • The absorbance is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix_enzyme_compound Mix Enzyme and Compound prep_enzyme->mix_enzyme_compound prep_compounds Prepare Test Compound Dilutions prep_compounds->mix_enzyme_compound prep_substrate Prepare PNPG Substrate incubate1 Incubate (10 min, 37°C) mix_enzyme_compound->incubate1 add_substrate Add Substrate (PNPG) incubate1->add_substrate incubate2 Incubate (20 min, 37°C) add_substrate->incubate2 stop_reaction Stop Reaction (Na₂CO₃) incubate2->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

II. Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

The triazolo[1,5-a]pyridine scaffold has also been explored for the development of kinase inhibitors. A notable example is a series of 6-aryl-2-amino-triazolopyridines that have been identified as potent and selective inhibitors of PI3Kγ, a key enzyme in the PI3K/AKT signaling pathway, which is implicated in inflammation and cancer.

Quantitative Data: PI3Kγ Inhibitory Activity

The following table presents the inhibitory activity and selectivity of key 6-substituted triazolo[1,5-a]pyridine derivatives against PI3K isoforms.

Compound IDR (at position 6)PI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)
CZC19945 ArylPotentSelectiveSelectiveSelective
CZC24832 Modified ArylPotentHighly SelectiveHighly SelectiveHighly Selective

Qualitative data from the abstract of a study on triazolopyridines as PI3Kγ inhibitors. The exact IC50 values were not available in the abstract.[5]

SAR Summary for PI3Kγ Inhibitors:

  • 6-Aryl Substitution: The presence of a 6-aryl group on the triazolopyridine core is a key feature for PI3Kγ activity.[5]

  • 2-Amino Group: A 2-amino group is also crucial for the inhibitory potency.[5]

  • Core Modification: Modifications to the core structure, as seen in compound CZC24832 , can lead to increased selectivity against other PI3K isoforms and the broader kinome.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general methodology for determining the IC50 value of a compound against a target kinase, such as PI3Kγ, using a luminescence-based assay like ADP-Glo™.

Materials:

  • Purified recombinant kinase (e.g., PI3Kγ)

  • Kinase-specific substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound or DMSO (as a vehicle control).

  • Prepare a kinase/substrate mixture in the kinase assay buffer.

  • Add the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Generate a luminescent signal by adding the Kinase Detection Reagent, which converts ADP to ATP. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

PI3K/AKT Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation, which is inhibited by the 6-aryl-2-amino-triazolopyridine series.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to Inhibitor 6-Aryl-Triazolopyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the point of inhibition.

Conclusion

The structure-activity relationship studies of 6-substituted triazolo[1,5-a]pyridines demonstrate the versatility of this scaffold in medicinal chemistry. By strategically modifying the substituents at the 6-position and surrounding positions, it is possible to develop potent and selective inhibitors for diverse therapeutic targets. The 6-amino-triaryl derivatives show promise as α-glucosidase inhibitors, with their activity being highly dependent on the electronic properties of the aryl substituents. Similarly, the 6-aryl-2-amino analogs are effective PI3Kγ inhibitors, offering a potential therapeutic approach for inflammatory diseases and cancer. Further exploration of the chemical space around the 6-position of the triazolo[1,5-a]pyridine core holds significant potential for the discovery of novel drug candidates.

References

Safety Operating Guide

Proper Disposal of 6-Iodo-triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

Proper Disposal of 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

For Immediate Release

Researchers and drug development professionals handling 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine must adhere to strict safety and disposal protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated heterocyclic compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine with the appropriate personal protective equipment (PPE). The specific hazards of this compound are not exhaustively documented, but given its structure as a halogenated organic compound, caution is paramount.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecification
GlovesChemical-resistant (e.g., nitrile rubber)
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.

Disposal Protocol for 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine

Disposal of 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Do not mix 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container for collecting the waste.

    • The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.

    • Label the container with "Hazardous Waste," the full chemical name "6-Iodo-[1][2][3]triazolo[1,5-a]pyridine," and the approximate quantity.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a full description of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a log of the accumulated waste, including the date and amount of 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine added to the container.

    • Keep copies of all waste disposal manifests and documentation provided by the disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine.

cluster_0Phase 1: Preparation and Handlingcluster_1Phase 2: Waste Collectioncluster_2Phase 3: Storage and DisposalADon Appropriate PPE(Gloves, Goggles, Lab Coat)BHandle 6-Iodo-[1,2,4]triazolo[1,5-a]pyridinein a well-ventilated areaA->BCIdentify designated 'HalogenatedOrganic Waste' containerB->CDTransfer waste into the containerC->DESecurely seal the containerD->EFStore container in a designatedhazardous waste storage areaE->FGContact Environmental Health & Safety (EHS)or a licensed disposal contractorF->GHComplete all necessarywaste disposal documentationG->H

Caption: Disposal Workflow for 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine.

Logical Relationship of Safety and Disposal Steps

The following diagram outlines the logical dependencies and critical considerations in the safe handling and disposal process.

StartStart: Handling ofThis compoundPPEWear Appropriate PPEStart->PPEVentilationEnsure Proper VentilationStart->VentilationSegregationSegregate Halogenated WastePPE->SegregationVentilation->SegregationContainerUse Labeled, Sealed ContainerSegregation->ContainerStorageStore SafelyContainer->StorageEHSContact EHS/Disposal VendorStorage->EHSDocumentationMaintain RecordsEHS->DocumentationEndEnd: Proper DisposalDocumentation->End

Caption: Key Safety and Disposal Dependencies.

By adhering to these procedures, laboratories can ensure the safe and responsible management of 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine waste, protecting both their personnel and the environment.

Personal protective equipment for handling 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine

This guide provides immediate and essential safety protocols for laboratory professionals handling 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine. The following procedures are based on best practices for handling solid, iodine-containing organic compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure safety when handling 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine. The following table summarizes the recommended PPE.

Protection Level Equipment Specifications
Level A Highest level of respiratory, skin, and eye protection.Required for situations with a high risk of exposure to hazardous materials. Includes a self-contained breathing apparatus (SCBA) and a fully encapsulating chemical protective suit.[2][4]
Level B High respiratory protection, lower skin protection.Recommended for initial site entries until hazards are better understood. Includes an SCBA and chemical-resistant clothing.[2][4]
Level C Known airborne substance, lower exposure risk.To be used when the airborne substance is identified and measured. Includes an air-purifying respirator and chemical-resistant clothing.[4]
Routine Laboratory Use Standard protection for handling solid chemicals.Includes safety goggles, a lab coat, nitrile gloves, and closed-toe shoes.

Detailed PPE Recommendations:

Body Part Recommended PPE Reasoning
Eyes/Face Chemical safety goggles and a face shield.[3][5]Protects against splashes, dust, and potential irritants.
Hands Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact with the chemical. Double gloving is recommended for handling iodo-compounds.[1]
Body A lab coat or chemical-resistant suit.[2]Protects skin and personal clothing from contamination.
Respiratory Use in a chemical fume hood. A NIOSH-approved respirator may be necessary if exposure limits are exceeded or if the compound is volatile.[6]Minimizes inhalation of dust or vapors.
Feet Closed-toe, chemical-resistant shoes.[7]Protects feet from spills.
Emergency Procedures

Immediate and appropriate responses in case of an emergency are crucial.

Emergency Situation First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid generating dust.[6]

  • Use non-sparking tools.[10]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from heat, sparks, and open flames.[10][12]

  • Storage at 2-8°C in a dark, inert atmosphere is recommended.

Disposal Plan

Contaminated materials and waste must be disposed of safely and in accordance with all applicable regulations.

Waste Type Disposal Procedure
Spilled Solid Moisten spilled material to prevent dusting, then sweep up and place in a sealed container for disposal.[13] Avoid washing into sewers.[13]
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and regulatory guidelines.
Unused Chemical Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety office for specific instructions.

Experimental Workflow for Handling 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine

The following diagram illustrates the standard workflow for safely handling this chemical compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_hood Work in Fume Hood prep_ppe->handle_hood handle_weigh Weigh Compound handle_hood->handle_weigh handle_prepare Prepare Solution/Reaction handle_weigh->handle_prepare cleanup_decon Decontaminate Work Area handle_prepare->cleanup_decon storage_store Store in Designated Area handle_prepare->storage_store If not all material is used cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.